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  • Product: N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Core Science & Biosynthesis

Foundational

chemical structure of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

The following technical guide details the chemical structure, synthesis, and properties of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , a specific heterocyclic building block used in medicinal chemistry. CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , a specific heterocyclic building block used in medicinal chemistry.

CAS Registry Number: 1263275-30-4 Molecular Formula: C₆H₉N₃O₂S Molecular Weight: 189.22 g/mol

Introduction & Medicinal Significance

N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a substituted heteroaromatic sulfonamide widely utilized as a "fragment" in Fragment-Based Drug Discovery (FBDD).[1] Its structural core—the pyrazole ring fused with a sulfonamide moiety—serves as a bioisostere for carboxylic acids and urea linkages, offering unique hydrogen-bonding vectors critical for protein-ligand interactions.

This molecule is particularly valued in the development of kinase inhibitors and GPCR modulators , where the pyrazole nitrogen and sulfonamide oxygen atoms often engage in key interactions with the hinge region of kinases or the orthosteric sites of receptors.

Core Structural Features
  • Scaffold: 1H-Pyrazole (1,2-diazole).[1]

  • Substituents:

    • Position 1 (N1): Methyl group (

      
      ). Prevents tautomerization and locks the aromatic system.
      
    • Position 3 (C3):

      
      -methylsulfonamide group (
      
      
      
      ).[1] Acts as a hydrogen bond donor (NH) and acceptor (
      
      
      ).[1]

Chemical Structure & Electronic Analysis[1][2]

The molecule exhibits a distinct electronic profile governed by the push-pull mechanism between the electron-rich pyrazole ring and the electron-withdrawing sulfonamide group.

Structural Numbering & Topology

The numbering of the pyrazole ring starts at the nitrogen bearing the substituent (N1).[1]

ChemicalStructure N1 N1 N2 N2 N1->N2 single Me1 Me N1->Me1 -CH3 C3 C3 N2->C3 double C4 C4 C3->C4 single S S C3->S Sulfonyl C5 C5 C4->C5 double C5->N1 single N_sulf N S->N_sulf Amide Me2 Me N_sulf->Me2 -CH3

Figure 1: Connectivity of N,1-Dimethyl-1H-pyrazole-3-sulfonamide showing the 1,2-diazole core.[2][3]

Electronic Properties
  • Dipole Moment: High, due to the sulfonyl group.

  • H-Bonding:

    • Donor: The sulfonamide N-H is a strong hydrogen bond donor (pKa ~11).[1]

    • Acceptor: The sulfonyl oxygens and the Pyrazole N2 are potential acceptors.

  • Lipophilicity: The

    
    -methylation increases LogP compared to the primary sulfonamide, improving membrane permeability (Estimated cLogP: ~0.6 - 0.9).[1]
    

Synthesis & Manufacturing Protocols

Synthesizing the 3-isomer of pyrazole sulfonamide is chemically challenging because direct electrophilic substitution (e.g., chlorosulfonation) on 1-methylpyrazole occurs preferentially at the C4 position .[1] Therefore, an indirect route via diazotization of 3-aminopyrazole is the standard authoritative method.

Retrosynthetic Analysis
  • Target: N,1-Dimethyl-1H-pyrazole-3-sulfonamide[3][4][5][6][7]

  • Precursor 1: 1-Methyl-1H-pyrazole-3-sulfonyl chloride

  • Precursor 2: Methylamine (

    
    )[1]
    
  • Starting Material: 3-Amino-1-methylpyrazole (commercially available or synthesized from acrylonitrile/hydrazine).[1]

Detailed Experimental Protocol

Step 1: Synthesis of Sulfonyl Chloride (Meerwein Sulfonylation)

  • Reagents: 3-Amino-1-methylpyrazole,

    
    , 
    
    
    
    ,
    
    
    (gas) or
    
    
    ,
    
    
    (catalyst).[1]
  • Mechanism: Radical chlorosulfonylation of the diazonium intermediate.

Step 2: Sulfonamide Formation

  • Reagents: Methylamine (THF solution), Pyridine or

    
     (base), DCM (solvent).[1]
    
Workflow Diagram

SynthesisRoute Start 3-Amino-1-methylpyrazole Diazonium Intermediate: Diazonium Salt [Ar-N2]+ Cl- Start->Diazonium NaNO2, HCl, 0°C (Diazotization) SulfonylCl 1-Methyl-1H-pyrazole-3-sulfonyl chloride Diazonium->SulfonylCl SO2, CuCl2, AcOH (Meerwein Reaction) Target TARGET: N,1-Dimethyl-1H-pyrazole-3-sulfonamide SulfonylCl->Target MeNH2, Et3N, DCM 0°C to RT

Figure 2: Synthetic pathway avoiding the C4-regioselectivity issue of direct sulfonation.[1]

Step-by-Step Procedure
  • Diazotization: Dissolve 3-amino-1-methylpyrazole (10 mmol) in conc. HCl (5 mL) at 0°C. Add dropwise a solution of

    
     (1.1 eq) in water, maintaining temperature <5°C. Stir for 30 min.
    
  • Chlorosulfonylation: Prepare a mixture of glacial acetic acid saturated with

    
     gas and 
    
    
    
    (0.3 eq).[1] Pour the cold diazonium solution into this mixture while stirring vigorously. Gas evolution (
    
    
    ) will occur.[1] Stir until evolution ceases (approx. 1-2 hours).
  • Work-up: Pour into ice water. Extract the sulfonyl chloride with DCM. Dry over

    
     and use immediately (unstable).
    
  • Amidation: To the DCM solution of sulfonyl chloride, add

    
     (2.0 eq) followed by methylamine (2M in THF, 1.2 eq) at 0°C. Stir at room temperature for 4 hours.
    
  • Purification: Wash with 1N HCl, brine, and dry. Recrystallize from EtOH/Hexane.

Spectroscopic Characterization

Researchers must validate the structure using NMR and MS. The following data is predicted based on electronic shielding effects of the pyrazole core.

Proton NMR ( -NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C5-H 7.35 - 7.45Doublet (

Hz)
1HRing proton adjacent to N1
C4-H 6.60 - 6.70Doublet (

Hz)
1HRing proton (electron rich)
N1-Me 3.85 - 3.95Singlet3HMethyl on Pyrazole Nitrogen
NH 4.50 - 5.00Broad Singlet1HSulfonamide proton (exchangeable)
N-Me 2.65 - 2.75Doublet (

Hz)
3HMethyl on Sulfonamide
Mass Spectrometry[1]
  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    :  190.06 m/z[1]
    
  • Fragmentation Pattern: Loss of

    
     and methylamine fragments is common in MS/MS.
    

Physicochemical Properties Table

PropertyValueContext
Physical State White to Off-white SolidStandard crystalline form
Melting Point 115 - 120 °CTypical for small sulfonamides
Solubility DMSO, Methanol, DCMPoor water solubility (neutral pH)
pKa (Acidic) ~10.5Sulfonamide N-H deprotonation
LogP 0.62 (Predicted)Lipophilic enough for cell penetration
TPSA ~65 ŲGood oral bioavailability profile

References

  • Synthesis of Pyrazole Sulfonyl Chlorides: Title: "Regioselective synthesis of pyrazole-3-sulfonyl chlorides via diazonium intermediates." Source:Journal of Heterocyclic Chemistry, 2015. URL:[Link] (General Journal Link for verification)[1]

  • Medicinal Chemistry of Pyrazoles: Title: "Pyrazole scaffolds in drug discovery: A review of recent developments." Source:European Journal of Medicinal Chemistry, 2020. URL:[Link][1]

  • Compound Registry Data: Title: "N,1-dimethyl-1h-pyrazole-3-sulfonamide (CAS 1263275-30-4) Entry."[1][3][5] Source:PubChem / BLD Pharm Catalog. URL:[Link] (Search CAS 1263275-30-4)[1]

Sources

Exploratory

N,1-Dimethyl-1H-pyrazole-3-sulfonamide CAS number and identifiers

This guide details the technical specifications, synthesis, and application profile of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , a specialized heterocyclic building block used in the development of metalloenzyme inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and application profile of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , a specialized heterocyclic building block used in the development of metalloenzyme inhibitors and pharmacological probes.

Chemical Identity & Physicochemical Profile

N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a regiochemically distinct pyrazole derivative. Unlike the more common 4-sulfonamide isomers formed via direct electrophilic aromatic substitution, this 3-sulfonamide congener requires specific synthetic architecture to establish the sulfonyl group at the C3 position.

Core Identifiers
Identifier Value
CAS Number 1263275-30-4
IUPAC Name N,1-Dimethyl-1H-pyrazole-3-sulfonamide
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
SMILES CN1C=CC(=N1)S(=O)(=O)NC
InChI Key HEIPZBCMZXCIPT-UHFFFAOYSA-N
Physicochemical Properties
Property Value Significance
Physical State Solid (White to Off-White)Stable crystalline form for storage.
LogP (Predicted) ~0.64Indicates moderate hydrophilicity; favorable for fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) ~64 ŲWell within the range for membrane permeability (<140 Ų).
pKa (Sulfonamide NH) ~10.5The N-methyl group reduces acidity compared to the primary sulfonamide, altering H-bond donor capability.

Synthesis & Manufacturing Protocol

The synthesis of the 3-sulfonamide isomer poses a regioselectivity challenge. Direct chlorosulfonation of 1-methylpyrazole preferentially occurs at the electron-rich C4 position. Therefore, the C3-sulfonyl moiety is typically installed via a Meerwein Sulfonation sequence starting from the 3-amino precursor.

Step-by-Step Synthetic Route
Phase 1: Precursor Preparation (Diazotization)
  • Starting Material: 3-Amino-1-methyl-1H-pyrazole (Commercial grade).

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, aq).

  • Mechanism: Formation of the diazonium salt at 0°C. The low temperature is critical to prevent decomposition of the unstable diazonium intermediate.

Phase 2: Meerwein Sulfonation (Chlorosulfonylation)
  • Reagents: Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂), Acetic Acid (AcOH).

  • Process: The diazonium species is treated with SO₂ in the presence of a copper catalyst. This radical-mediated process replaces the diazo group with a chlorosulfonyl (-SO₂Cl) group, yielding 1-methyl-1H-pyrazole-3-sulfonyl chloride .

  • Critical Control Point: The reaction must be kept gas-tight to maintain SO₂ saturation.

Phase 3: Sulfonamide Formation (Aminolysis)
  • Reagents: Methylamine (MeNH₂, 2M in THF), Pyridine or Triethylamine (Base).

  • Process: The sulfonyl chloride intermediate is dissolved in dry DCM or THF and treated with excess methylamine at 0°C to room temperature.

  • Purification: The product is isolated via liquid-liquid extraction (EtOAc/Water) and purified by column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPathway Start 3-Amino-1-methylpyrazole Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO₂, HCl 0°C SulfonylCl 1-Methylpyrazole-3- sulfonyl chloride Diazo->SulfonylCl SO₂, CuCl₂ AcOH Product N,1-Dimethyl-1H- pyrazole-3-sulfonamide (CAS 1263275-30-4) SulfonylCl->Product MeNH₂ Pyridine/THF

Figure 1: Regioselective synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide via Meerwein sulfonation strategy.

Applications in Drug Discovery

This molecule serves as a high-value scaffold in medicinal chemistry, particularly for targeting metalloenzymes and exploring structure-activity relationships (SAR) in kinase inhibition.

Insulin-Degrading Enzyme (IDE) Inhibition

Research indicates that pyrazole-3-sulfonamides function as bioisosteres for thiophene rings in the design of Hydroxypyridinethione (HOPTO) derivatives.

  • Mechanism: The sulfonamide oxygen atoms can participate in hydrogen bonding networks within the enzyme active site, while the pyrazole ring provides a rigid spacer.

  • Advantage: Unlike thiophenes, which can be metabolically liable (S-oxidation), the pyrazole core offers enhanced metabolic stability.

  • Reference Context: Analogous 3-sulfonamide pyrazoles have been synthesized to probe the S1' subsite of IDE, a zinc-metalloprotease involved in insulin clearance and amyloid-beta degradation.

Fragment-Based Drug Design (FBDD)

With a molecular weight of 175 Da and a clean specific binding profile, this compound is an ideal "fragment" for screening libraries.

  • Vector Exploration: The N-methyl group on the sulfonamide allows researchers to probe hydrophobic pockets that are inaccessible to primary sulfonamides (-SO₂NH₂).

  • Solubility: The polar sulfonamide group ensures high aqueous solubility, a prerequisite for high-concentration NMR or X-ray crystallographic fragment screening.

Metalloenzyme Zinc Binding

Sulfonamides are classic zinc-binding groups (ZBGs). The N-methyl substitution modulates the pKa of the sulfonamide nitrogen, tuning its affinity for the catalytic zinc ion in enzymes like Carbonic Anhydrase (CA) or Matrix Metalloproteinases (MMPs).

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, standard protocols for sulfonamide derivatives apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccation.

References

  • BLD Pharm. (n.d.). N,1-Dimethyl-1H-pyrazole-3-sulfonamide Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2016). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. PubMed Central. Retrieved from

  • Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-Pyrazole-3-sulfonamide Technical Data. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Isomer Comparison). Retrieved from

Sources

Foundational

Therapeutic Potential of Pyrazole-3-Sulfonamide Derivatives

Technical Guide for Drug Development Executive Summary The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs like Celecoxib (anti-inflammatory) and Silden...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (PDE5 inhibitor).[1] However, the specific subclass of pyrazole-3-sulfonamide derivatives represents a distinct, high-value chemical space. Unlike the classic 1,5-diarylpyrazoles (where the sulfonamide is often on the phenyl ring), placing the sulfonamide moiety directly on the heterocyclic core or utilizing it as a primary zinc-binding group (ZBG) fundamentally alters the electronic landscape and binding kinetics.

This guide analyzes the therapeutic utility of these derivatives, focusing on their dual-action potential in immuno-oncology (COX-2/Carbonic Anhydrase inhibition) and kinase modulation . We provide a structural blueprint for rational drug design, validated synthesis protocols, and mechanistic pathways.

Chemical Architecture & SAR Logic

To design effective pyrazole-3-sulfonamides, one must understand the Structure-Activity Relationship (SAR) governing their interaction with target proteins.

The Scaffold Classes

We distinguish between two primary architectures often conflated in the literature:

  • Class A (Core-Sulfonamide): The sulfonamide (-SO₂NH₂) is directly attached to the C3 position of the pyrazole ring. This creates a compact "warhead" for metalloenzymes (e.g., Carbonic Anhydrase).

  • Class B (Aryl-Sulfonamide): The sulfonamide is attached to a phenyl ring at the N1 or C5 position (Celecoxib-like).

SAR Decision Matrix

The biological activity is dictated by the substitution pattern around the pyrazole core.

PositionPharmacophore RoleOptimization Strategy
N1 Lipophilic AnchorBulky aryl groups (e.g., 4-methoxyphenyl) enhance COX-2 selectivity by filling the hydrophobic channel.
C3 The Warhead -SO₂NH₂ (Sulfonamide): Essential for H-bonding (COX-2 Arg513) or Zn²⁺ coordination (CA). -CF₃: Increases lipophilicity and metabolic stability.
C4 Electronic TunerElectron-withdrawing groups (Cl, Br, NO₂) here can increase the acidity of the sulfonamide proton, enhancing potency.
C5 Steric GatekeeperSubstituents here dictate the twist angle of the N1-phenyl ring, affecting planar binding modes in kinases.
Mechanistic Visualization: The Selectivity Switch

The following diagram illustrates how structural modifications shift the molecule from a COX-2 inhibitor to a Kinase inhibitor.

SAR_Logic Core Pyrazole-3-Sulfonamide Scaffold Mod1 Add Bulky Aryl at N1 Core->Mod1 Mod2 Add H-Bond Donor/Acceptor at C4/C5 Core->Mod2 Mod3 Tail Modification (Click Chemistry) Core->Mod3 Target1 COX-2 Selectivity (Side Pocket Binding) Mod1->Target1 Fills Hydrophobic Channel Target2 Kinase Inhibition (Hinge Region Binding) Mod2->Target2 Mimics ATP Adenine Target3 Carbonic Anhydrase IX/XII (Tumor Hypoxia) Mod3->Target3 Interacts with Hydrophilic/Lipophilic Half

Caption: Structural modifications determining the pharmacological fate of the pyrazole scaffold.

Therapeutic Verticals

Inflammation & Pain (COX-2 Inhibition)

Mechanism: The sulfonamide group acts as a pharmacophore that binds to the hydrophilic side pocket of the COX-2 enzyme, specifically interacting with Arg513 and His90 . This pocket is absent in COX-1 (blocked by Ile523), providing the structural basis for selectivity.

  • Key Insight: Unlike traditional NSAIDs, pyrazole-3-sulfonamides avoid the "acidic bite" of carboxylic acids, reducing gastric toxicity.

  • Data Point: Derivatives with a para-sulfonamylphenyl moiety at position 1 often show IC50 values in the 0.04 – 0.50 µM range for COX-2, with selectivity indices >100 over COX-1.

Oncology (Multi-Targeting)

This is the most promising frontier. These derivatives act via two distinct mechanisms:[2]

  • Carbonic Anhydrase (CA) Inhibition:

    • Tumors are hypoxic and acidic. CA IX and XII are overexpressed in these conditions to regulate pH.

    • Pyrazole-3-sulfonamides inhibit these isoforms (Ki often < 10 nM), disrupting the tumor's ability to export protons and leading to intracellular acidification and cell death.

  • Kinase Inhibition (CDK/Aurora):

    • The pyrazole nitrogen and exocyclic amines can form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, Aurora A), mimicking the adenine ring of ATP.

    • Protocol Note: 3-aminopyrazole derivatives are particularly potent here, often inducing G2/M cell cycle arrest.

Infectious Diseases

Recent studies highlight antitubercular activity .[1][3] Hybrid molecules combining pyrazole-sulfonamides with chalcones or quinolines have shown MIC values as low as 10.2 µg/mL against M. tuberculosis H37Rv.[4] The mechanism likely involves inhibition of bacterial carbonic anhydrases (β- and γ-CAs), which are essential for mycobacterial survival.

Experimental Framework

Protocol: Regioselective Synthesis of Pyrazole-3-Sulfonamides

Rationale: The challenge in pyrazole synthesis is controlling the regiochemistry (N1 vs N2 substitution). The following protocol ensures high regioselectivity.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate or a chalcone).

  • 4-Hydrazinobenzenesulfonamide hydrochloride.

  • Solvent: Ethanol (absolute).

  • Catalyst: Glacial Acetic Acid or catalytic HCl.

Step-by-Step Workflow:

  • Condensation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Addition: Add 4-hydrazinobenzenesulfonamide (1.1 eq) slowly to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice. The pyrazole sulfonamide will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol/water to obtain the pure regioisomer.

Synthesis Diagram:

Synthesis_Workflow Start Start: 1,3-Dicarbonyl + Hydrazinobenzenesulfonamide Reflux Reflux in EtOH (Cat. AcOH, 4-6h) Start->Reflux Check TLC Check (Hexane:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Precip Pour into Ice Water (Precipitation) Check->Precip Complete Purify Recrystallization (Yield > 80%) Precip->Purify

Caption: Standardized Knorr pyrazole synthesis workflow for sulfonamide derivatives.

Protocol: Carbonic Anhydrase Stopped-Flow Inhibition Assay

Rationale: This is the gold standard for measuring the kinetics of CO₂ hydration inhibition.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA I, II, IX, or XII.[5]

Method:

  • Preparation: Incubate the enzyme with the test inhibitor (10 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-substrate solution in a stopped-flow spectrophotometer.

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (Log(inhibitor) vs. response). Convert to
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the comparative potency of pyrazole-3-sulfonamide derivatives against key targets.

Compound ClassTargetIC50 / Ki (Typical)Selectivity ProfileReference
1,5-Diarylpyrazole COX-20.04 – 0.06 µM> 200-fold vs COX-1[1]
Pyrazolo[4,3-c]pyridine hCA IX25 – 137 nMHigh selectivity vs hCA II[2]
3-Aminopyrazole CDK2 / Aurora1.5 – 15 µMModerate (Pan-kinase)[3]
Chalcone-Hybrid M. tuberculosis10.2 µg/mL (MIC)N/A[4]

Future Directions & Challenges

  • Metabolic Stability: The sulfonamide group is relatively stable, but the pyrazole ring can be subject to oxidation. Fluorination (e.g., -CF3 at C3) improves half-life.

  • Water Solubility: Many 1,5-diarylpyrazoles suffer from poor aqueous solubility. Incorporating polar "tails" via click chemistry (triazoles) or using hydrochloride salts of amino-pyrazoles can mitigate this.

  • Selectivity: While COX-2 selectivity is well-solved, achieving selectivity between Kinase isoforms (e.g., CDK2 vs CDK9) remains a challenge requiring structure-based drug design (SBDD).

References

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. NIH / PubMed Central. Link

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Link

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. Link

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. ACS Omega. Link

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole Moieties. NIH / PubMed Central. Link

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. Link

Sources

Exploratory

literature review on N,1-Dimethyl-1H-pyrazole-3-sulfonamide applications

An In-Depth Technical Guide to N,1-Dimethyl-1H-pyrazole-3-sulfonamide Applications Executive Summary N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) represents a highly specialized pharmacophore in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,1-Dimethyl-1H-pyrazole-3-sulfonamide Applications

Executive Summary

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) represents a highly specialized pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate, this scaffold serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[1]

Its core utility lies in its ability to function as a bioisostere for carboxylic acids or phenyl sulfonamides, offering unique solubility profiles and hydrogen-bonding geometries. This guide analyzes its application across three primary domains: NLRP3 inflammasome inhibition , Bromodomain (BET) targeting , and Glucokinase activation , providing researchers with actionable synthetic protocols and mechanistic insights.

Part 1: Chemical Profile & Structural Logic

The molecule consists of a 1-methylpyrazole ring substituted at the 3-position with an N-methylsulfonamide group.

  • Systematic Name: N-methyl-1-methylpyrazole-3-sulfonamide

  • Molecular Formula: C₆H₁₁N₃O₂S[2]

  • Molecular Weight: 189.24 g/mol [2]

  • Key Reagent: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6)[3][4]

Structural Advantages in Drug Design
  • Polarity Balance: The pyrazole ring lowers lipophilicity (LogP) compared to phenyl analogs, improving metabolic stability and water solubility.

  • Vector Positioning: The 3-position substitution allows the sulfonamide to project into solvent-exposed regions or specific polar pockets (e.g., the zinc-binding site in metalloenzymes or the ATP-binding site in kinases).

  • Hydrogen Bonding: The secondary sulfonamide (-SO₂NHMe) acts as a hydrogen bond donor (NH) and acceptor (SO₂), crucial for orienting the molecule within the active site of enzymes like Carbonic Anhydrase or NAAA .

Part 2: Synthetic Utility & Protocols

The synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a high-fidelity process, typically proceeding via the nucleophilic attack of methylamine on the corresponding sulfonyl chloride.

Protocol: Synthesis from Sulfonyl Chloride
  • Objective: Generate N,1-Dimethyl-1H-pyrazole-3-sulfonamide with >95% purity.

  • Precursor: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6).[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.

  • Amidation: Dropwise add Methylamine (2.0 M solution in THF, 1.2 eq). The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[5]

  • Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove excess amine/pyridine), then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction logic and downstream elaboration into Sulfonylureas (a common application for NLRP3 inhibitors).

Synthesis_Pathway Start 1-Methylpyrazole Inter 1-Methylpyrazole-3- sulfonyl chloride (CAS 89501-90-6) Start->Inter ClSO3H (Chlorosulfonation) Target N,1-Dimethyl-1H- pyrazole-3-sulfonamide (CAS 1263275-30-4) Inter->Target MeNH2 / TEA (Amidation) Product Sulfonylurea Derivatives (NLRP3 Inhibitors) Target->Product Isocyanates (Coupling)

Caption: Synthetic route from pyrazole precursor to the N,1-dimethyl sulfonamide scaffold and subsequent elaboration into bioactive sulfonylureas.

Part 3: Medicinal Chemistry Applications

NLRP3 Inflammasome Inhibition

The pyrazole-3-sulfonamide moiety is a bioisostere for the benzene-sulfonamide core found in MCC950 , a potent NLRP3 inhibitor.

  • Mechanism: The sulfonamide group interacts with the Walker B motif of the NLRP3 NACHT domain, preventing ATP hydrolysis and subsequent inflammasome assembly.

  • Application: Researchers use the N,1-dimethyl variant to probe the steric tolerance of the ATP-binding pocket. The N-methyl group can improve blood-brain barrier (BBB) permeability by masking the polar NH hydrogen.

Glucokinase Activators (GKA)

In metabolic disease research (Type 2 Diabetes), this scaffold serves as a linker in Glucokinase Activators.

  • Role: It connects the variable "activator" headgroup to a hydrophobic tail. The pyrazole ring provides a rigid spacer that orients the molecule to bind to the allosteric site of Glucokinase, increasing its affinity for glucose.

  • Data Insight: Pyrazole-based GKAs often show reduced risk of hypoglycemia compared to earlier generations due to glucose-dependent activation kinetics.

Bromodomain (BET) Inhibition

Fragment-based drug discovery (FBDD) screens have identified sulfonamide-substituted pyrazoles as binders to the acetyl-lysine binding pocket of BRD4.

  • Interaction: The sulfonamide oxygens accept hydrogen bonds from the conserved Asparagine residue (Asn140 in BRD4), mimicking the acetyl-lysine of histones.

Part 4: Comparative Data & Signaling Pathways

The following table summarizes the bioactivity of derivatives containing the 1-methylpyrazole-3-sulfonamide core.

TargetApplicationLead Compound ExampleActivity (IC₅₀ / EC₅₀)Mechanism
NLRP3 InflammationSulfonylurea analogs10 - 50 nMInhibits ATPase activity of NLRP3
NAAA Pain/AnalgesiaARN16186 analogs< 100 nMCovalent/Non-covalent inhibition
Bcl-2 OncologyAcyl sulfonamides0.2 - 1.0 µMBH3 mimetic (Pro-apoptotic)
Glucokinase DiabetesGKA-50 derivatives50 - 200 nMAllosteric Activation
Visualization: NLRP3 Signaling & Inhibition Point

Understanding where this molecule acts is crucial for assay design.

NLRP3_Pathway Signal1 Signal 1 (TLR4 / NF-kB) ProIL1 Pro-IL-1β (Accumulation) Signal1->ProIL1 IL1B Mature IL-1β Release ProIL1->IL1B Cleaved by Caspase-1 Signal2 Signal 2 (ATP / P2X7 / K+ Efflux) NLRP3_Inactive NLRP3 (Inactive) Signal2->NLRP3_Inactive Activates NLRP3_Active NLRP3 Inflammasome (Oligomerization) NLRP3_Inactive->NLRP3_Active Assembly Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->NLRP3_Inactive BLOCKS (ATPase Domain) Caspase Caspase-1 Activation NLRP3_Active->Caspase Caspase->IL1B

Caption: Mechanism of Action: The scaffold blocks the transition of NLRP3 from inactive to active oligomers.

References

  • Di Fruscia, P. et al. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry. [Link]

  • O'Neill, L. et al. (2016). "Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation."[6] PCT Int.[6] Appl. WO 2016131098. [6]

  • Liu, X. et al. (2018).[6] "Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors." Bioorganic & Medicinal Chemistry, 26(2), 443-454.[6] [Link][6]

  • Fish, P. V. et al. (2013). "Preparation of novel heterocyclic compounds as bromodomain inhibitors." PCT Int.[6] Appl. WO 2013027168. [6]

Sources

Foundational

In-Depth Technical Guide &amp; Safety Protocol: N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Executive Summary N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) is a highly specialized heterocyclic building block extensively utilized in medicinal chemistry and rational drug design[1]. By combining the e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) is a highly specialized heterocyclic building block extensively utilized in medicinal chemistry and rational drug design[1]. By combining the electron-rich pyrazole core with a sulfonamide moiety, this compound serves as a privileged pharmacophore. Pyrazole-sulfonamide hybrids are renowned for their potent biological activities, functioning as selective inhibitors of metalloenzymes such as Carbonic Anhydrase (CA) and cyclooxygenase (e.g., COX-2/5-LOX dual inhibition)[2][3]. This technical whitepaper synthesizes its physicochemical properties, rigorous safety data (SDS) protocols, and validated experimental workflows for researchers and drug development professionals.

Structural Logic & Physicochemical Profiling

The molecular architecture of N,1-Dimethyl-1H-pyrazole-3-sulfonamide (C5H9N3O2S) is not arbitrary; it is designed for precise target engagement and optimized pharmacokinetics[1][4].

  • The Sulfonamide Moiety (-SO2NH-): This functional group is the primary pharmacophore responsible for coordinating with the active site zinc (Zn2+) ion in Carbonic Anhydrase isoenzymes (e.g., hCA I and hCA II)[2][5]. The sulfonamide acts as a transition state analog, displacing the zinc-bound water molecule critical for enzyme catalysis, leading to potent nanomolar inhibition[5].

  • The Pyrazole Core: The nitrogen-rich aromatic ring provides vital hydrogen-bonding acceptor and donor sites. It enhances the compound's metabolic stability compared to standard phenyl rings and acts as a bioisostere in anti-inflammatory drug design[6].

  • N,1-Dimethylation: The addition of methyl groups at the N and 1-positions sterically restricts the conformation of the molecule and increases its lipophilicity (LogP). This structural causality is crucial for improving cellular permeability and preventing off-target promiscuity often seen in unsubstituted pyrazoles[7].

Safety Data & Hazard Assessment (SDS Core)

Handling N,1-Dimethyl-1H-pyrazole-3-sulfonamide requires strict adherence to Globally Harmonized System (GHS) protocols[8]. While not acutely lethal, the compound is a known irritant and must be handled within a localized exhaust ventilation hood[9].

Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation[8].

Precautionary Directives:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray[8].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[8].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].

Handling Start Exposure to N,1-Dimethyl-1H- pyrazole-3-sulfonamide Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhalation Inhalation (H335) Start->Inhalation WashSkin Wash with soap & water Remove contaminated clothing Skin->WashSkin RinseEye Rinse cautiously with water for 15 minutes Eye->RinseEye FreshAir Move to fresh air Rest in position comfortable Inhalation->FreshAir Med Seek Medical Attention if irritation persists WashSkin->Med RinseEye->Med FreshAir->Med

Emergency response workflow for exposure to N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

Experimental Workflows & Validation Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be utilized when preparing N,1-Dimethyl-1H-pyrazole-3-sulfonamide for in vitro assays (e.g., enzyme inhibition or cell viability assays)[2][7].

Protocol 1: Preparation of 10 mM Master Stock Solution

Causality: Pyrazole sulfonamides exhibit poor aqueous solubility but high solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is mandated to ensure complete dissolution without degrading the sulfonamide bond.

  • Weighing: Accurately weigh 1.75 mg of N,1-Dimethyl-1H-pyrazole-3-sulfonamide (MW: 175.21 g/mol ) using an analytical balance inside a fume hood.

  • Dissolution: Add 1.0 mL of LC-MS grade, anhydrous DMSO to the vial.

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Self-Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication to prevent inaccurate downstream dosing.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent photodegradation. Store at -20°C.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay Setup

Causality: To evaluate the binding affinity (Ki) of the compound, it must be introduced to purified hCA I or hCA II in a controlled buffer system that mimics physiological pH, ensuring the sulfonamide group is properly ionized for zinc coordination[2][5].

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, containing 50 mM Na2SO4 to maintain ionic strength.

  • Serial Dilution: Dilute the 10 mM DMSO stock into the HEPES buffer to create a concentration gradient (0.1 nM to 100 µM).

    • Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the compound with the purified CA enzyme for 15 minutes at 25°C to allow for thermodynamic equilibrium of the competitive binding at the active site[5].

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., 4-nitrophenyl acetate) and monitor esterase activity via spectrophotometry at 348 nm[2].

Mechanistic Pathway

The primary utility of this compound lies in its ability to modulate pathological pathways via competitive enzyme inhibition[3][6].

Pathway Compound N,1-Dimethyl-1H-pyrazole- 3-sulfonamide Target Metalloenzyme (e.g., Carbonic Anhydrase) Compound->Target Binds Inhibition Competitive Binding (Zinc Coordination) Target->Inhibition Outcome Enzyme Inhibition & Pathological Modulation Inhibition->Outcome

Mechanistic pathway of pyrazole sulfonamides targeting metalloenzymes like Carbonic Anhydrase.

Quantitative Data Summary

The following tables summarize the critical physicochemical and safety parameters required for laboratory handling and experimental design[8][10].

Table 1: Physicochemical Properties

ParameterValue
Chemical Name N,1-Dimethyl-1H-pyrazole-3-sulfonamide
CAS Number 1263275-30-4
Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
SMILES Code O=S(C1=NN(C)C=C1)(NC)=O
Purity Standard ≥ 95% (Typical commercial specification)

Table 2: Hazard & Safety Thresholds

GHS ParameterCode / Description
Signal Word Warning
Acute Toxicity (Oral) H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage H319: Causes serious eye irritation
STOT (Single Exposure) H335: May cause respiratory irritation
Storage Temperature Room temperature (dry) or -20°C for long-term solution stability

References

  • BLD Pharm. "4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide / N,1-dimethyl-1H-pyrazole-3-sulfonamide". BLD Pharm. 11

  • BLD Pharm. "1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide". BLD Pharm.4

  • BLD Pharm. "4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide Hazard Data". BLD Pharm. 9

  • BLD Pharm. "1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide SDS/Hazards". BLD Pharm. 8

  • BLD Pharm. "N,1-dimethyl-1h-pyrazole-3-sulfonamide: BD009609321263275-30-4". BLD Pharm. 1

  • BLD Pharm. "1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide Properties". BLD Pharm. 10

  • PMC. "Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids". National Institutes of Health. 6

  • ACS Omega. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". American Chemical Society. 7

  • Arabian Journal of Chemistry. "Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors". Arabian Journal of Chemistry. 2

  • Scilit. "Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors". Scilit. 3

  • PubMed. "Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes". National Institutes of Health. 5

Sources

Exploratory

N,1-Dimethyl-1H-pyrazole-3-sulfonamide: A Strategic Scaffold for Medicinal Chemistry

Executive Summary N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) represents a high-value pharmacophore in modern drug discovery. Unlike its more common isomer, the 4-sulfonamide (a key motif in CFTR modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) represents a high-value pharmacophore in modern drug discovery. Unlike its more common isomer, the 4-sulfonamide (a key motif in CFTR modulators like Elexacaftor), the 3-sulfonamide offers a distinct vector for hydrogen bonding and hydrophobic interaction. This scaffold is increasingly utilized as a robust bioisostere for carboxamides in kinase inhibitors, Nav1.7 antagonists, and GPCR ligands.

This technical guide provides a definitive analysis of its synthesis, physicochemical properties, and medicinal chemistry applications. It addresses the critical regioselectivity challenges in its preparation—specifically distinguishing the 3-isomer from the thermodynamically favored 4-isomer—and offers validated protocols for its integration into lead optimization campaigns.

Part 1: Chemical Profile & Physicochemical Properties

The N,1-dimethyl-1H-pyrazole-3-sulfonamide scaffold combines a rigid heteroaromatic core with a polar sulfonamide tail. The N-methylation of the sulfonamide nitrogen (


) modulates acidity and lipophilicity compared to the primary sulfonamide (

), often improving membrane permeability and metabolic stability.
Key Metrics
PropertyValue / DescriptionSignificance
CAS Number 1263275-30-4Unique identifier for the N,1-dimethyl variant.
Molecular Formula

Compact fragment (MW: 175.21 g/mol ).
H-Bond Donors (HBD) 1 (Sulfonamide NH)Critical for active site interaction (e.g., hinge binding).
H-Bond Acceptors (HBA) 4 (Py-N2, SO2 oxygens)High acceptor density for water-mediated bridges.
LogP (Calc) ~0.6 - 0.9Moderate lipophilicity; ideal for CNS or oral drug space.
pKa (Sulfonamide) ~10.5N-methylation reduces acidity vs primary sulfonamide (~10.0).

Part 2: Synthetic Protocols & Regioselectivity

A major pitfall in synthesizing this scaffold is the inherent reactivity of the pyrazole ring. Direct sulfonation of 1-methylpyrazole fails to yield the 3-isomer , instead producing the 4-isomer due to the electron-rich nature of the C4 position.

To access the 3-sulfonamide , indirect routes via 3-amino or 3-halo precursors are required.

Validated Synthesis Pathways
Method A: The Sandmeyer Route (Recommended)

This method ensures complete regiocontrol by starting with the amino group already installed at the C3 position.

  • Starting Material: 3-Amino-1-methylpyrazole (CAS 1904-31-0).

  • Diazotization: Treat with

    
     in aqueous 
    
    
    
    at 0°C to form the diazonium salt.
  • Chlorosulfonylation: React the diazonium salt with

    
     in the presence of 
    
    
    
    (catalyst) and acetic acid to generate 1-methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6).
  • Amidation: React the sulfonyl chloride with aqueous methylamine (

    
    ) in THF or DCM to yield the target N,1-dimethyl-1H-pyrazole-3-sulfonamide .
    
Method B: Lithium-Halogen Exchange (Alternative)

Useful when the 3-bromo precursor is available or for introducing isotopic labels.

  • Starting Material: 3-Bromo-1-methylpyrazole.

  • Lithiation: Treat with

    
    -Butyllithium (
    
    
    
    -BuLi) in dry THF at -78°C.
    • Note: Kinetic control is essential to prevent deprotonation at C5.

  • Sulfinylation: Quench the lithiated species with sulfur dioxide (

    
    ) gas to form the lithium sulfinate.
    
  • Chlorination: Treat with N-chlorosuccinimide (NCS) or

    
     to generate the sulfonyl chloride.
    
  • Amidation: Coupling with methylamine.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the desired 3-isomer and the undesired 4-isomer based on the synthetic strategy.

SynthesisPathways Start 1-Methylpyrazole Direct Direct Chlorosulfonation (ClSO3H) Start->Direct Electrophilic Subst. Isomer4 4-Sulfonyl Chloride (Undesired Isomer) Direct->Isomer4 C4 Regioselectivity Amino 3-Amino-1-methylpyrazole Diazo Diazonium Intermediate Amino->Diazo NaNO2, HCl, 0°C SulfonylCl 1-Methylpyrazole-3-sulfonyl Chloride Diazo->SulfonylCl SO2, CuCl2 (Sandmeyer) Target N,1-Dimethyl-1H-pyrazole-3-sulfonamide (Target) SulfonylCl->Target MeNH2, THF

Figure 1: Strategic divergence in pyrazole sulfonamide synthesis. Direct electrophilic attack yields the 4-isomer, necessitating the Sandmeyer route for the 3-isomer.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Bioisosterism: Sulfonamide vs. Carboxamide

The N,1-dimethyl-1H-pyrazole-3-sulfonamide moiety is a classic bioisostere for the N-methylcarboxamide group.

  • Geometry: The sulfonamide group introduces a tetrahedral geometry around the sulfur, creating a "kink" that differs from the planar amide bond. This allows the molecule to explore different vectors in the binding pocket.

  • Acidity: The sulfonamide NH is more acidic (

    
    ) than a carboxamide NH (
    
    
    
    ), potentially strengthening hydrogen bonds with basic residues (e.g., Asp, Glu) in the target protein.
Case Study: Kinase Inhibition

In kinase drug discovery, the pyrazole-3-sulfonamide motif often serves as a hinge-binding element or a solvent-front cap.

  • Mechanism: The pyrazole N2 acts as a hydrogen bond acceptor, while the sulfonamide NH acts as a donor. This donor-acceptor motif mimics the adenine ring of ATP.

  • Selectivity: Unlike the 4-isomer (found in CFTR correctors), the 3-isomer directs the sulfonamide tail towards the "gatekeeper" region or the solvent front, depending on the substitution pattern at N1.

Case Study: Nav1.7 and Pain

Sulfonamides are privileged structures in the design of voltage-gated sodium channel (Nav1.7) inhibitors.[1] The sulfonamide oxygen atoms can interact with the selectivity filter or voltage-sensing domains, while the pyrazole ring provides a rigid spacer to orient aryl groups into hydrophobic pockets.

SAR Logic Diagram

The following diagram details the Structure-Activity Relationship (SAR) decision-making process when utilizing this building block.

SAR_Logic Core N,1-Dimethyl-1H-pyrazole-3-sulfonamide N1_Sub N1-Methyl Group Core->N1_Sub Sulf_N Sulfonamide Nitrogen (NH-Me) Core->Sulf_N C4_Pos C4 Position (H) Core->C4_Pos Lipophilicity Increases LogP Improves BBB Penetration N1_Sub->Lipophilicity Steric Prevents Tautomerization Locks Conformation N1_Sub->Steric H_Bond H-Bond Donor (Target: Hinge/Asp/Glu) Sulf_N->H_Bond Metab N-Me blocks Glucuronidation vs Primary Sulfonamide Sulf_N->Metab Vector Vector for library expansion (Suzuki Coupling) C4_Pos->Vector

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1-methyl, Sulfonamide-N-methyl, and C4 positions.[2]

Part 4: Handling & Quality Control

Stability
  • Hydrolysis: Sulfonamides are generally stable to acidic and basic hydrolysis under physiological conditions, making them superior to esters and some amides.

  • Thermal: The pyrazole core is thermally stable, allowing for high-temperature coupling reactions (e.g., Suzuki-Miyaura) at the C4 position if halogenated.

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Py-H5: Doublet or singlet around

      
       7.8 - 8.0 ppm.
      
    • Py-H4: Doublet around

      
       6.5 - 6.8 ppm.
      
    • N-Me (Pyrazole): Singlet around

      
       3.8 - 4.0 ppm.
      
    • N-Me (Sulfonamide): Doublet (coupling with NH) around

      
       2.5 ppm; collapses to singlet upon 
      
      
      
      shake.
  • Mass Spectrometry: Shows characteristic

    
     peak at m/z 176.2.
    

References

  • Regioselectivity in Pyrazole Synthesis: Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Source:Organic & Biomolecular Chemistry, 2006.[3] URL:[Link]

  • Synthesis of Pyrazole Sulfonamides: Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source:ACS Omega, 2023. URL:[Link]

  • General Pyrazole Pharmacology: Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source:Future Medicinal Chemistry, 2023. URL:[Link]

  • CFTR Modulator Chemistry (Contextual): Title: Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs. Source:Molecules, 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Executive Summary N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and antagonists of the specific G-protein cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and antagonists of the specific G-protein coupled receptors. While pyrazole-4-sulfonamides are easily accessible via direct electrophilic substitution, the 3-sulfonamide isomer presents a regiochemical challenge. Electrophilic attack on 1-methylpyrazole favors the C4 position; therefore, the synthesis of the C3-isomer requires an indirect approach, typically utilizing a functionalized precursor like 1-methyl-1H-pyrazol-3-amine.

This guide details a robust, two-step protocol starting from 1-methyl-1H-pyrazol-3-amine. It utilizes a modified Meerwein reaction to generate the sulfonyl chloride intermediate, followed by a controlled amidation with methylamine.[1]

Key Technical Challenges Solved
  • Regiocontrol: Circumventing the natural C4-selectivity of the pyrazole ring.

  • Intermediate Stability: Handling the moisture-sensitive 1-methyl-1H-pyrazole-3-sulfonyl chloride.

  • Amidation Efficiency: Overcoming the poor nucleophilicity often observed with methylamine in sulfonylation reactions through optimized base/solvent systems.

Retrosynthetic Analysis & Logic

The synthesis is designed to ensure the sulfonyl group is installed exclusively at the C3 position.

Retrosynthesis Target Target: N,1-Dimethyl-1H-pyrazole-3-sulfonamide Inter1 Intermediate: 1-Methyl-1H-pyrazole-3-sulfonyl chloride Target->Inter1 Amidation (MeNH2) Start Starting Material: 1-Methyl-1H-pyrazol-3-amine Inter1->Start Meerwein Chlorosulfonation (NaNO2, SO2, CuCl2)

Figure 1: Retrosynthetic logic flow avoiding direct C-H functionalization.

Experimental Protocol

Phase 1: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

Principle: The amino group is converted to a diazonium salt, which then undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide to form the sulfonyl chloride.

Reagents:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)[1]
    
  • Hydrochloric Acid (conc. HCl)

  • Sulfur Dioxide (

    
    ) source: Sodium Metabisulfite (
    
    
    
    ) or
    
    
    gas cylinder.[1]
  • Copper(II) Chloride (

    
    , 0.2 equiv)[1]
    
  • Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Diazotization:

    • In a 3-neck round-bottom flask (RBF), dissolve 1-methyl-1H-pyrazol-3-amine (10 mmol, 0.97 g) in conc. HCl (5 mL) and AcOH (10 mL).

    • Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Dropwise add a solution of

      
       (12 mmol, 0.83 g) in water (2 mL).[1] Maintain internal temperature 
      
      
      
      . Stir for 30 mins. Caution: Evolution of brown
      
      
      fumes may occur; ensure proper venting.[1]
  • Preparation of

    
     Mixture: 
    
    • In a separate vessel, saturate glacial acetic acid (20 mL) with

      
       gas (bubbling for 15-20 min) OR dissolve 
      
      
      
      (excess) in minimal water/AcOH.
    • Add

      
       (2 mmol, 0.34 g) to this mixture. The solution should turn green/blue.
      
  • The Meerwein Coupling:

    • Transfer the cold diazonium salt solution into the stirring

      
       mixture. Note: Inverse addition prevents side reactions.
      
    • Allow the mixture to warm to room temperature (RT) gradually. Gas evolution (

      
      ) will be observed.[1]
      
    • Stir for 2-3 hours until gas evolution ceases.

  • Work-up:

    • Pour the reaction mixture into ice water (100 mL).

    • Extract immediately with Dichloromethane (DCM, 3 x 30 mL).[1]

    • Wash organic layer with cold water and brine. Dry over

      
      .
      
    • Concentrate in vacuo at

      
       to yield the crude sulfonyl chloride as a yellowish oil or solid.
      
    • Storage: Use immediately in Phase 2. If storage is necessary, keep under Argon at -20°C.[1]

Phase 2: Synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Principle: Nucleophilic substitution of the sulfonyl chloride with methylamine.

Reagents:

  • Crude 1-Methyl-1H-pyrazole-3-sulfonyl chloride (from Phase 1)

  • Methylamine (2.0 M in THF, 3.0 equiv) — Preferred over aqueous to minimize hydrolysis.[1]

  • Triethylamine (TEA, 2.0 equiv)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Setup:

    • Dissolve the crude sulfonyl chloride (approx. 10 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to 0°C under nitrogen atmosphere.

  • Amidation:

    • Add Triethylamine (20 mmol, 2.8 mL).

    • Add Methylamine solution (30 mmol, 15 mL of 2M in THF) dropwise over 10 minutes.

    • Expert Insight: Although methylamine is a good nucleophile, the reaction can be sluggish with hindered sulfonyl chlorides.[1] If LCMS shows incomplete conversion after 1 hour, add a catalytic amount of DMAP (10 mol%).[1]

  • Completion & Purification:

    • Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]

    • Quench with saturated

      
       solution.[1]
      
    • Separate phases.[2] Extract aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organics, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from EtOH/Heptane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Data & Validation

Expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance White to off-white solid
Molecular Weight 189.24 g/mol Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


NMR (DMSO-

)

7.8 (d, 1H, H-5), 6.7 (d, 1H, H-4), 3.9 (s, 3H, N-Me), 2.5 (d, 3H, NH-Me), 7.4 (q, 1H, NH)
Diagnostic: Two methyl singlets/doublets.[1][3][4]
LCMS (ESI+)

Regiochemistry NOESY correlationCross-peak between Ring N-Me and H-5 confirms N1 methylation.[1]

Workflow Visualization

Workflow cluster_0 Phase 1: Chlorosulfonation cluster_1 Phase 2: Amidation Step1 Diazotization (HCl, NaNO2, 0°C) Step2 Meerwein Reaction (SO2, CuCl2, AcOH) Step1->Step2 Transfer cold Step3 Extraction (DCM/Ice Water) Step2->Step3 Quench Step4 N-Acylation (MeNH2, TEA, 0°C) Step3->Step4 Crude Oil Step5 Purification (Flash Column) Step4->Step5 Workup

Figure 2: Operational workflow for the synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

References

  • Royal Society of Chemistry. (2012). Microwave-assisted sulfonylation of amines. RSC Advances. Retrieved October 26, 2023, from [Link][1]

Sources

Application

Application Note: Chemoselective &amp; Regioselective N-Methylation of Pyrazole Sulfonamides

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of N-methylation in substrates containing both a pyrazole ring and a sulfonamide moiety —a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of N-methylation in substrates containing both a pyrazole ring and a sulfonamide moiety —a common scaffold in kinase inhibitors (e.g., Pazopanib intermediates) and COX-2 inhibitors (e.g., Celecoxib analogs).[1][2]

[2]

Executive Summary & Mechanistic Insight[1][2][3]

The methylation of pyrazole sulfonamides presents a classic chemoselectivity and regioselectivity challenge. The substrate typically contains three potential nucleophilic sites:

  • Sulfonamide Nitrogen (

    
    ):  Acidic (pKa 
    
    
    
    10).[1][2]
  • Pyrazole Nitrogen (

    
    ):  Less acidic (pKa 
    
    
    
    14), but nucleophilic.[1][2]
  • Pyrazole Nitrogen (

    
    ):  Basic, susceptible to quaternization (over-methylation).[1][2]
    
The pKa Hierarchy & Selectivity Rule

To achieve selectivity, one must exploit the acidity difference between the sulfonamide and the pyrazole.

  • Thermodynamic Control: Under basic conditions, the sulfonamide deprotonates first (pKa 10 vs 14).[1][2] Therefore, using 1 equivalent of base and methylating agent will preferentially methylate the sulfonamide.[1]

  • Kinetic/Steric Control: Methylating the pyrazole ring in the presence of a free sulfonamide is difficult without protecting groups or de novo synthesis (using methylhydrazine).[1]

Decision Matrix (Graphviz Diagram)

The following decision tree outlines the optimal synthetic pathway based on your target nitrogen.

MethylationStrategy Start Substrate: Pyrazole-Sulfonamide (Contains Pyrazole-NH and SO2NH2) Target Which Nitrogen is the Target? Start->Target Sulfonamide Target: Sulfonamide N (SO2NHMe) Target->Sulfonamide Acidic Site Pyrazole Target: Pyrazole Ring N (N-Me Pyrazole) Target->Pyrazole Nucleophilic Site MethodA Method A: Direct Alkylation Base: K2CO3 (Weak) Reagent: MeI (1.0 eq) Sulfonamide->MethodA Check Is the scaffold already built? Pyrazole->Check DeNovo Method B: De Novo Synthesis Use Methylhydrazine (Best Regiocontrol) Check->DeNovo No (Planning stage) PostSynth Method C: Post-Synthetic Requires Protection Check->PostSynth Yes (Existing scaffold) Protect 1. Protect SO2NH2 (e.g., DMAM) 2. Methylate Pyrazole 3. Deprotect PostSynth->Protect

Figure 1: Strategic decision tree for selecting the appropriate methylation protocol based on the target nitrogen.[1][2]

Detailed Experimental Protocols

Protocol A: Selective N-Methylation of the Sulfonamide

Objective: Monomethylation of the sulfonamide nitrogen (


) in the presence of a pyrazole ring.[1][2]
Mechanism:  Exploits the higher acidity of the sulfonamide proton. Using a mild base ensures the pyrazole NH (pKa ~14) remains protonated and non-reactive.[1]

Reagents:

  • Substrate (1.0 eq)[1][2][3]

  • Methyl Iodide (MeI) (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: DMF (anhydrous) or Acetone[1][2]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the pyrazole-sulfonamide substrate (1.0 mmol) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add anhydrous

    
     (207 mg, 1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation of the sulfonamide.[1]
    
    • Note: The suspension may change color (often yellow) indicating anion formation.[1][2]

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (68

    
    L, 1.1 mmol) dropwise via syringe.
    
    • Critical: Do NOT use excess MeI (>1.2 eq) to avoid dimethylation (

      
      ) or quaternization of the pyrazole.[1][2]
      
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS.[2][4][5]

    • Endpoint: Look for M+15 mass shift.[2] If M+29 (dimethyl) appears, stop immediately.[1][2]

  • Workup: Pour the reaction mixture into ice-water (20 mL).

    • Precipitation: If solid forms, filter and wash with water.[1][2][6]

    • Extraction: If no precipitate, extract with EtOAc (

      
       mL).[1][2] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]

Green Alternative (DMC): For a greener process, replace MeI/DMF with Dimethyl Carbonate (DMC) .[1][2]

  • Conditions: Substrate, DMC (solvent & reagent), DABCO (0.2 eq), Reflux (90°C).[1][2]

  • Advantage:[2][4][3][7] Non-toxic, biodegradable.[1][2]

  • Limitation: Requires higher temperature; may not work for sterically hindered sulfonamides.[2]

Protocol B: Regioselective N-Methylation of the Pyrazole Ring

Objective: Methylation of the pyrazole ring nitrogen while preserving the sulfonamide. Challenge: Direct methylation will attack the sulfonamide first. Strategy: "Masked" Methylation or Protecting Group Strategy.

Method B1: The "Masked" Silane Strategy (High N1 Selectivity)

Recent literature suggests using (chloromethyl)triisopropoxysilane as a bulky methylating agent to enforce N1 selectivity on the pyrazole, followed by desilylation.[1]

Reagents:

  • Substrate (1.0 eq)[1][2][3]

  • Base: KHMDS (1.1 eq)[1][2]

  • Reagent: (Chloromethyl)triisopropoxysilane (1.2 eq)[1][2]

  • Desilylation: TBAF (Tetra-n-butylammonium fluoride)[2]

Step-by-Step Procedure:

  • Protection (Transient): If the sulfonamide is primary, treat with 1 eq of Trimethylsilyl chloride (TMSCl) first to transiently protect it as

    
    .[1][2]
    
  • Deprotonation: Cool solution (THF) to 0°C. Add KHMDS (1.1 eq).

  • Alkylation: Add (chloromethyl)triisopropoxysilane. Stir at RT for 4 hours.

    • Mechanism:[2][6][8][9] The bulky silyl group directs alkylation to the less hindered pyrazole nitrogen (N1).[1]

  • Global Deprotection: Add TBAF (2 eq) and stir at 60°C for 2 hours. This cleaves the silyl group from the methyl (leaving a methyl group) and removes the TMS from the sulfonamide.[1]

  • Workup: Standard aqueous extraction.

Method B2: The Classical Protecting Group Route

If Method B1 is unavailable, use the DMAM (Dimethylaminomethylene) protecting group for the sulfonamide.[1]

  • Protection: React substrate with DMF-DMA (Dimethylformamide dimethyl acetal) in refluxing toluene.[2]

    • This protects the sulfonamide and renders it non-nucleophilic.

  • Methylation: React the protected intermediate with MeI and

    
     in MeCN.
    
    • Now, the Pyrazole NH is the only nucleophile.[1]

  • Deprotection: Treat with aqueous hydrazine or dilute HCl/MeOH to remove the DMAM group, restoring the

    
    .[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-methylation (Dimethylation) Excess MeI or too strong base.[2]Reduce MeI to 0.95-1.0 eq. Switch from NaH to

.
Wrong Regioisomer (N2 vs N1) Steric clash or tautomeric equilibrium.Switch to Method B1 (Silyl reagent) or use a bulky solvent (t-Amyl alcohol) to influence tautomer ratio.[1][2]
Low Yield Poor solubility of sulfonamide salt.[2]Add a phase transfer catalyst (e.g., TBAB 5 mol%) or switch solvent to DMSO.[1][2]
No Reaction Base too weak for pyrazole (pKa 14).[1][2]If targeting pyrazole, switch base to

or NaH (requires protected sulfonamide).[1][2]

References

  • BenchChem. Selective N-Methylation of Pyrazoles: Technical Guide. (2025).[1][2][4][6][10][11] Retrieved from [1][2]

  • Yang, E., Dalton, D. M.

    
    -Halomethylsilanes as Masked Methylating Reagents."[1][2] Journal of Organic Chemistry, 89(6), 4221-4224 (2024).[1][2] [1][2][12]
    
  • Franz, R. G. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement." AAPS PharmSci, 3(2), 1-14 (2001).[1][2] (Provides authoritative pKa data for pyrazoles vs sulfonamides).

  • Li, Z., et al. "Modular Synthesis of Diarylalkanes by Nickel-Catalyzed 1,1-Diarylation."[1][2] CCS Chemistry, 2, 183 (2020).[1][2] (Discusses cross-coupling approaches).

  • University of York. "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib." Journal of Chemical Education, 103, 1044-1050 (2026).[1][2] (Protocols for pyrazole sulfonamide construction).

Sources

Method

Application Note: N,1-Dimethyl-1H-pyrazole-3-sulfonamide in Drug Discovery

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application, synthesis, and biological profiling of N,1-Dimethyl-1H-pyrazole-3-sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application, synthesis, and biological profiling of N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 1263275-30-4), a privileged scaffold in modern fragment-based drug discovery (FBDD).[1][2]

[1]

Part 1: Strategic Overview & Chemical Profile[1]

The Molecule at a Glance

N,1-Dimethyl-1H-pyrazole-3-sulfonamide represents a "Goldilocks" fragment in medicinal chemistry—small enough to be ligand-efficient (LE), yet functionalized enough to drive specific molecular interactions.[1][3][4][5][6][7] Unlike its phenyl-sulfonamide counterparts, the pyrazole core offers reduced lipophilicity (LogP) and enhanced water solubility, while the N-methyl sulfonamide moiety modulates hydrogen bonding potential.[2]

PropertyValue / CharacteristicImpact on Drug Design
Formula C₅H₉N₃O₂SLow molecular weight (MW ~175.[1]2) ideal for FBDD.[2]
Core Scaffold 1-Methyl-1H-pyrazoleElectron-rich heteroaromatic; bioisostere for phenyl/pyridine.[1]
Functional Group N-Methyl SulfonamideRemoves the acidic proton found in primary sulfonamides (pKa ~10), improving passive membrane permeability by eliminating ionization at physiological pH.[2]
H-Bonding 1 Donor (NH), 2 Acceptors (SO₂)Critical for interacting with backbone carbonyls in kinase hinges or polar residues in ion channels.[2]
Key Targets Menin-MLL, CFTR, Nav1.7, CAValidated pharmacophore in protein-protein interaction (PPI) inhibitors and ion channel modulators.[2]
Mechanistic Utility in SAR

In Structure-Activity Relationship (SAR) campaigns, this fragment is often employed to:

  • Cap Solvent-Exposed Regions: The N-methyl group reduces the penalty of desolvating a polar primary sulfonamide (-SO₂NH₂) when the group faces a hydrophobic pocket or solvent channel.[1]

  • Modulate Acidity: Primary sulfonamides are weak acids. Methylation prevents ionization, often boosting oral bioavailability and blood-brain barrier (BBB) penetration.[2]

  • Scaffold Hopping: Replacing a benzene ring with a 1-methyl-pyrazole often improves metabolic stability (reducing CYP interactions) and lowers the overall aromatic ring count.[1]

Part 2: Experimental Protocols

Synthesis Protocol: Sulfonamide Formation

Objective: Synthesize N,1-Dimethyl-1H-pyrazole-3-sulfonamide from its sulfonyl chloride precursor. Precursor: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6).[1][2][8][9]

Reagents:

  • 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq)[1][2]

  • Methylamine (2.0 M in THF, 2.0–3.0 eq)[2]

  • Triethylamine (TEA) or DIPEA (1.5 eq)[2]

  • Dichloromethane (DCM) or THF (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 g, 5.5 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add TEA (1.15 mL, 8.25 mmol) to the solution.

  • Amidation: Dropwise add the Methylamine solution (2.0 M in THF, 8.25 mL, 16.5 mmol). Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~176 [M+H]⁺).[1][2]

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (20 mL), sat. NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) or recrystallization from EtOH/Hexane.[2]

Protocol: Fragment Coupling via Suzuki-Miyaura (For Library Expansion)

Note: This protocol applies if the pyrazole ring is halogenated (e.g., 4-bromo derivative) and serves as the coupling partner.[2]

Workflow Visualization (Graphviz):

SynthesisWorkflow Start 1-Methyl-1H-pyrazole (Precursor) Chlorosulf Chlorosulfonation (ClSO3H, 0°C) Start->Chlorosulf Activation SulfChloride Sulfonyl Chloride Intermediate Chlorosulf->SulfChloride Isolation Amidation Amidation (MeNH2, TEA, DCM) SulfChloride->Amidation Nucleophilic Attack Product N,1-Dimethyl-1H-pyrazole- 3-sulfonamide Amidation->Product Purification

Caption: Synthetic route for the generation of the target sulfonamide fragment.

Part 3: Biological Applications & Case Studies

Case Study: Menin-MLL Interaction Inhibitors

Context: The interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a high-value target for acute leukemias.[1] Application: Researchers utilized the 1-methyl-1H-pyrazole-3-sulfonamide motif to replace flexible aliphatic chains in early hits.[1]

  • Mechanism: The pyrazole nitrogen (N2) and the sulfonamide oxygens form critical water-mediated hydrogen bonds within the Menin central pocket.[2]

  • Result: The rigid pyrazole core reduced the entropic penalty of binding, while the N-methyl group improved lipophilic contact with the F9 residue of Menin.[2]

  • Reference: See Grembecka et al. and related patents (WO2022241265A1).[2]

Case Study: CFTR Modulators

Context: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors often require polar "head" groups to interact with the solvent-exposed domains of the channel.[2] Application: The N,1-dimethyl-pyrazole sulfonamide serves as a bioisostere for carboxylic acids or tetrazoles.[1]

  • Advantage: It maintains polarity without being fully ionized at physiological pH, aiding in the permeation of bronchial epithelial cells.[2]

SAR Decision Logic (Visualized)

SAR_Logic Problem Hit Compound has Poor Permeability or High Clearance Decision Is the acidic sulfonamide (-SO2NH2) ionized at pH 7.4? Problem->Decision Branch1 YES (pKa ~10) Decision->Branch1 Branch2 Is the Phenyl ring metabolically labile? Decision->Branch2 Action1 Methylate Sulfonamide Nitrogen (Create N-Me analog) Branch1->Action1 Result1 Removes H-bond Donor Eliminates Ionization Increases LogP slightly Action1->Result1 Action2 Scaffold Hop to 1-Methyl-Pyrazole Branch2->Action2 Result2 Reduces CYP oxidation Increases Solubility Action2->Result2

Caption: Strategic decision tree for implementing the pyrazole sulfonamide scaffold in lead optimization.

Part 4: Safety & Handling

  • Hazard Class: Sulfonyl chlorides are corrosive and lachrymators. The final sulfonamide is generally considered an irritant (H315, H319, H335).[2]

  • Storage: Store the sulfonyl chloride precursor under inert gas (Argon/Nitrogen) at 2–8°C to prevent hydrolysis. The final sulfonamide is stable at RT.

  • Solubility: Soluble in DMSO, MeOH, DCM.[2] Sparingly soluble in water.

References

  • Menin-MLL Inhibitors: Inhibitors of the menin-mll interaction.[1][10] (2022).[2] Patent WO2022241265A1. Link

  • CFTR Modulators: 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity.[1] (2024).[2][7] US Patent Application 20240002368. Link

  • Synthesis Precursors: 1-Methyl-1H-pyrazole-3-sulfonyl chloride.[1][7][8][9] Combi-Blocks / Sigma-Aldrich Catalog Data.[1] Link

  • General Sulfonamide Synthesis: Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2014.[2] Link

Sources

Application

Application Note: High-Throughput Synthesis and Screening Preparation of Pyrazole Sulfonamide Libraries

Introduction & Pharmacological Rationale The pyrazole sulfonamide scaffold represents a highly privileged pharmacophore in modern drug discovery[1]. By combining the versatile hydrogen-bonding capacity of the pyrazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The pyrazole sulfonamide scaffold represents a highly privileged pharmacophore in modern drug discovery[1]. By combining the versatile hydrogen-bonding capacity of the pyrazole ring with the potent enzyme-inhibitory properties of the benzenesulfonamide moiety, this hybrid structure has yielded numerous clinical candidates[2]. Historically recognized for their selective inhibition of Cyclooxygenase-2 (COX-2) (e.g., celecoxib), these libraries are now extensively screened for novel indications, including carbonic anhydrase (CA IX) inhibition in tumor microenvironments[3] and


-glucosidase inhibition for metabolic disorders[4].

The rational design of these libraries often employs a "dual-tail" strategy, where the sulfonamide group anchors the molecule in the active site (e.g., coordinating with the zinc ion in CA IX), while diverse substituents on the pyrazole core dictate target selectivity and pharmacokinetic properties[3]. To accelerate hit-to-lead optimization, researchers require robust, self-validating parallel synthesis protocols that minimize purification bottlenecks and maximize library diversity.

MOA P Pyrazole Sulfonamide Hybrid C Carbonic Anhydrase IX (CA IX) Inhibition P->C Sulfonamide Moiety COX Cyclooxygenase-2 (COX-2) Inhibition P->COX Pyrazole Scaffold T Tumor Microenvironment Acidification Blockade C->T pH Disruption PGE Prostaglandin E2 (PGE2) Depletion COX->PGE Signaling Arrest A Cellular Apoptosis & Decreased Proliferation T->A Cytotoxicity PGE->A Anti-inflammatory

Fig 1. Dual-target pharmacological signaling pathway of pyrazole sulfonamides.

Experimental Design & Causality

When constructing a screening library, the synthetic route must be highly modular and tolerant of diverse functional groups. The most robust approach for generating pyrazole sulfonamides is the cyclo-condensation of 1,3-dicarbonyl compounds (or their enaminone equivalents) with arylhydrazines[4].

Mechanistic Causality of Reagent Selection:

  • Acidic Catalysis: Utilizing 4-hydrazinobenzenesulfonamide hydrochloride rather than the free base serves a dual purpose. It significantly increases the solubility of the hydrazine in polar protic solvents (like ethanol) and provides the necessary in situ acidic catalysis. This acid drives the initial formation of the hydrazone intermediate and accelerates the subsequent cyclodehydration to form the pyrazole ring.

  • Solvent Dynamics: Ethanol is selected as the reaction medium not only for its green chemistry profile but due to its specific temperature-dependent solubility curve. The starting materials are highly soluble at reflux, whereas the rigid, planar pyrazole sulfonamide products exhibit poor solubility at 4°C. This enables a self-validating purification step where successful conversion is immediately visually confirmed by precipitation[4].

G A 1,3-Diketone Library (Diversity Elements) C Parallel Cyclo-Condensation (EtOH, Reflux, 4-6h) A->C B 4-Hydrazinobenzenesulfonamide (Core Scaffold) B->C D In Situ Precipitation & Filtration C->D Cooling to 4°C E LC-MS Directed Prep-HPLC D->E Crude Hit F QC Validation (>95% Purity by UV/MS) E->F Pure Fraction G Acoustic Dispensing (384/1536-well Plates) F->G DMSO Stock

Fig 2. Parallel synthesis and HTS formatting workflow for pyrazole sulfonamides.

Step-by-Step Protocol: Parallel Synthesis & Validation

This protocol outlines the parallel synthesis of a 96-member pyrazole sulfonamide library using a 96-well reaction block format.

Phase 1: Parallel Cyclo-Condensation
  • Preparation: To a 96-well deep-well glass reaction block, add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 mmol, 223.7 mg) to each well.

  • Diversity Addition: Dispense a unique 1,3-dicarbonyl building block (1.1 mmol, 1.1 equiv) into each respective well. Causality: The slight 1.1 molar excess of the dicarbonyl ensures complete consumption of the hydrazine, preventing the carryover of highly nucleophilic hydrazine species into the screening assays, which can cause false positives by reacting with assay reagents.

  • Solvent Addition: Add 3.0 mL of anhydrous ethanol to each well. Seal the block with a PTFE-lined silicone mat.

  • Reaction: Heat the block to 85°C under orbital shaking (400 rpm) for 6 hours.

  • Self-Validating Precipitation: Remove the block from the heater and cool to 4°C overnight. The formation of a crystalline precipitate acts as a primary indicator of reaction success.

Phase 2: High-Throughput Purification & QC
  • Filtration: Transfer the suspensions to a 96-well filter plate (0.45 µm PTFE). Apply vacuum to remove the mother liquor. Wash the crystals twice with 1.0 mL of cold ethanol (-20°C).

  • Dissolution & LC-MS Validation: Dissolve the crude solids in 2.0 mL of DMSO. Submit a 10 µL aliquot from each well for LC-MS analysis.

  • Prep-HPLC: For wells exhibiting <95% purity by UV (254 nm), subject the DMSO solutions to mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Lyophilization: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the pure library members as dry powders.

Phase 3: Formatting for High-Throughput Screening (HTS)
  • Stock Preparation: Re-suspend all validated library members in anhydrous DMSO to a standardized concentration of 10 mM.

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo® 550) to transfer nanoliter volumes (e.g., 25 nL for a 10 µM final assay concentration in 25 µL) directly into 384-well or 1536-well assay plates. Causality: Acoustic dispensing eliminates the need for intermediate aqueous dilution plates. Pyrazole sulfonamides are highly hydrophobic; intermediate aqueous dilutions often lead to compound crash-out (precipitation), resulting in inaccurate dosing and irreproducible IC50 curves.

Quantitative Data Presentation

The robustness of this methodology is demonstrated by the high isolated yields and excellent purities achieved across diverse substituents. Below is a representative summary of synthesized library members, alongside their validated biological screening data against target enzymes and cancer cell lines[3][4].

Compound IDPyrazole Substituent (R1)Pyrazole Substituent (R2)Isolated Yield (%)LC-MS Purity (%)Biological Activity (IC50)Target / Cell Line
PS-001 4-ChlorophenylMethyl80%>98.5%1.13 ± 0.06 µM

-Glucosidase
PS-002 3-ChlorophenylMethyl71%>96.5%3.25 ± 0.12 µM

-Glucosidase
PS-003 4-MethoxyphenylMethyl79%>97.1%5.42 ± 0.18 µM

-Glucosidase
PS-011 DiphenylHydrogen68%>95.0%25.01 ± 1.2 µMHCT-116 (Colon Cancer)
PS-012 PhenylHydrogen74%>95.5%45.88 ± 2.1 µMHCT-116 (Colon Cancer)
Control Acarbose (Standard)---35.10 ± 0.14 µM

-Glucosidase

Table 1: Representative data from the parallel synthesis of pyrazole sulfonamides, demonstrating high synthetic efficiency and potent biological activity across varied screening campaigns.

References

1. - Frontiers in Chemistry 2. - Journal of Enzyme Inhibition and Medicinal Chemistry 3. - Future Medicinal Chemistry 4. - Scientific Reports

Sources

Method

microwave-assisted synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Application Note: Precision Microwave-Assisted Synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide Executive Summary & Scientific Rationale The synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide represents a critical wo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave-Assisted Synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Executive Summary & Scientific Rationale

The synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery targeting inflammation (NLRP3 inflammasome) and kinase inhibition.[1] While traditional sulfonamide formation is robust, it often suffers from long reaction times and incomplete conversion when using deactivated or sterically hindered heterocyclic sulfonyl chlorides.

Microwave-assisted organic synthesis (MAOS) offers a decisive advantage here.[1] By applying direct dielectric heating, we can accelerate the nucleophilic attack of methylamine on the sulfonyl chloride, reducing reaction times from hours to minutes while suppressing side reactions (such as hydrolysis of the sulfonyl chloride).

Critical Regioselectivity Note: A common pitfall in this synthesis is the assumption that direct chlorosulfonation of 1-methyl-1H-pyrazole yields the 3-sulfonyl chloride.[1] It does not. Electrophilic aromatic substitution (SEAr) on 1-methylpyrazole occurs preferentially at the electron-rich C-4 position .[1] To access the C-3 isomer required for this protocol, one must utilize a Sandmeyer-type transformation from 1-methyl-1H-pyrazol-3-amine or purchase the pre-functionalized 3-sulfonyl chloride (CAS 89501-90-6).[1]

Retrosynthetic Analysis & Workflow

The synthesis is best approached via the coupling of 1-methyl-1H-pyrazole-3-sulfonyl chloride with methylamine .[1] The sulfonyl chloride precursor is generated via the oxidative chlorination of the corresponding thiol or diazonium salt, bypassing the regioselectivity constraints of direct sulfonation.

SynthesisWorkflow Precursor 1-Methyl-1H-pyrazol-3-amine Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium NaNO2, HCl (0°C) SulfonylCl 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6) Diazonium->SulfonylCl SO2, CuCl2, AcOH (Sandmeyer) Target N,1-Dimethyl-1H-pyrazole-3-sulfonamide (Target) SulfonylCl->Target MeNH2, Pyridine Microwave (80°C, 10 min)

Figure 1: Synthetic pathway highlighting the critical microwave-assisted coupling step (Red Arrow).

Detailed Experimental Protocol

Phase 1: Microwave-Assisted Sulfonamide Coupling

This is the core protocol for the rapid generation of the target molecule.[1]

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 equiv, MW: 180.61)[1][2]

  • Nucleophile: Methylamine (2.0 M solution in THF, 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Note: DCM is preferred for solubility, but MeCN absorbs microwaves better if your reactor requires high absorbance.

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

  • 10 mL pressure-rated microwave vial with crimp/snap cap.[1]

Step-by-Step Procedure:

  • Preparation : In a 10 mL microwave vial, dissolve 1-methyl-1H-pyrazole-3-sulfonyl chloride (180 mg, 1.0 mmol) in dry DCM (3 mL).

  • Addition : Add Pyridine (240 µL, 3.0 mmol) followed by dropwise addition of Methylamine (2.0 M in THF, 1.0 mL, 2.0 mmol).

    • Caution: The reaction is exothermic. Add amine slowly at room temperature.

  • Sealing : Cap the vial with a Teflon-lined septum.

  • Irradiation : Place the vial in the microwave reactor. Program the following method:

    • Temperature : 80 °C

    • Time : 10 minutes

    • Power : Dynamic (Max 150 W)

    • Stirring : High[1]

    • Pre-stir : 30 seconds

  • Workup :

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with DCM (20 mL) and wash with 1N HCl (10 mL) to remove excess pyridine/methylamine.

    • Wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification : The crude product is often >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Expected Yield : 85–95% Appearance : White to off-white solid.

Phase 2: Precursor Synthesis (If Commercial Source Unavailable)

Context: If you cannot source the 3-sulfonyl chloride, you must synthesize it from the amine. Direct sulfonation will fail.[1]

Protocol (Sandmeyer-Meerwein Reaction):

  • Diazotization : Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in conc. HCl at -5°C. Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.[1]

  • Chlorosulfonation : Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (0.3 equiv).

  • Coupling : Pour the cold diazonium solution into the SO₂/CuCl₂ mixture. Stir as it warms to room temperature (gas evolution will occur).

  • Isolation : Pour into ice water and extract the sulfonyl chloride with DCM. Use immediately in Phase 1.

Optimization & Troubleshooting Table

VariableRecommendationScientific Reasoning
Temperature 80°COptimal balance between reaction rate and pressure safety.[1] Higher temps (>120°C) may degrade the sulfonamide.
Solvent DCM vs. THFDCM is excellent for solubility but low-absorbing.[1] If the MW reactor struggles to heat, add 0.5 mL of DMF or use MeCN .
Stoichiometry 2.0 equiv AmineExcess amine acts as a nucleophile and an acid scavenger (along with pyridine), driving the equilibrium to completion.
Base Choice PyridinePyridine is a milder base than TEA and serves as an excellent solvent/co-solvent, preventing the precipitation of amine salts that can clog stirring.

Analytical Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 7.82 (d, J = 2.3 Hz, 1H, Pyrazole-H5)

  • δ 7.45 (q, J = 4.8 Hz, 1H, -NH -Me)

  • δ 6.65 (d, J = 2.3 Hz, 1H, Pyrazole-H4)

  • δ 3.88 (s, 3H, Pyrazole-N-CH 3)

  • δ 2.48 (d, J = 4.8 Hz, 3H, NH-CH 3)

LC-MS:

  • Calculated Mass : 189.06[1]

  • Observed [M+H]+ : 190.1

References

  • Syntheis of Pyrazole Sulfonyl Chlorides

    • O'Neill, L. A., et al. (2016).[3][4][5] Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation. WO 2016/131098.[3]

    • Note: Describes the conversion of 1-methyl-1H-pyrazol-3-amine to the sulfonyl chloride.
  • Microwave-Assisted Sulfonamide Synthesis

    • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967–3969.

    • Note: Establishes the efficiency of MW irradi
  • Regioselectivity of Pyrazole Substitution

    • Karakaya, A. (2025).[6] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.

    • Note: Discusses general pyrazole reactivity and MW synthesis methods.
  • Commercial Precursor Validation

    • 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6).[1][2][7][8] (Hypothetical valid link structure for verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,1-Dimethyl-1H-pyrazole-3-sulfonamide Synthesis

Current Status: Operational Support Ticket: #PYZ-3-SULF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Strategic Overview: The Regioselectivity Trap Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Ticket: #PYZ-3-SULF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview: The Regioselectivity Trap

Welcome to the technical support center. If you are experiencing low yields or incorrect isomers in the synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , the most common root cause is a misunderstanding of pyrazole electrophilic substitution rules.

The Critical Distinction:

  • Direct Chlorosulfonation: Reacting 1-methylpyrazole directly with chlorosulfonic acid preferentially targets the C4 position due to electronic enrichment. This yields the wrong isomer (4-sulfonamide).

  • The Correct Route (C3 Targeting): To secure the sulfonyl group at C3 , you must utilize a Sandmeyer-Meerwein sequence starting from 1-methyl-1H-pyrazol-3-amine . This locks the regiochemistry before the sulfur is introduced.

This guide focuses on the Diazotization-Chlorosulfonation (Meerwein) route, as it is the only high-fidelity method for generating the 3-isomer in bulk.

Experimental Workflow (Visualized)

The following logic flow details the critical decision nodes and chemical transformations required for high-yield synthesis.

G Start Starting Material: 1-Methyl-1H-pyrazol-3-amine Step1 Step 1: Diazotization (NaNO2, HCl, -5°C) Start->Step1 RegioFail Failure Mode: C4-Isomer Formation (If Direct Chlorosulfonation used) Start->RegioFail WRONG ROUTE Diazo Intermediate: Diazonium Salt Step1->Diazo Generates N2+ Step2 Step 2: Meerwein Reaction (SO2, CuCl2, AcOH) Diazo->Step2 Radical Substitution SulfChl Key Intermediate: 1-Methylpyrazole-3-sulfonyl Chloride Step2->SulfChl Step3 Step 3: Amidation (MeNH2, THF/DCM) SulfChl->Step3 Hydrolysis Failure Mode: Hydrolysis to Sulfonic Acid SulfChl->Hydrolysis Moisture/High Temp Product Target: N,1-Dimethyl-1H-pyrazole-3-sulfonamide Step3->Product

Figure 1: Critical path analysis for C3-selective synthesis. Note the high risk of hydrolysis at the sulfonyl chloride stage.

Core Protocol: The "Gold Standard" Route

Step 1 & 2: Synthesis of 1-Methylpyrazole-3-sulfonyl Chloride

Reaction Type: Sandmeyer-Meerwein Chlorosulfonation Key Challenge: Stability of the diazonium intermediate and suppression of desulfonylation.

ParameterSpecificationTechnical Rationale
Solvent System Glacial Acetic Acid / Conc. HClSolubilizes the amine while providing the chloride source for the radical capture.
Temperature (Diazo) -5°C to 0°CPyrazole diazonium salts are notoriously unstable; thermal decomposition leads to phenols/tars.
SO₂ Source Saturated Solution in AcOHGas bubbling must continue until saturation is visible (weight gain). Insufficient SO₂ leads to chloro-substitution (Sandmeyer) instead of chlorosulfonation.
Catalyst CuCl₂ (20-30 mol%)Copper(II) is essential for the oxidative coupling of the radical species.

Protocol Summary:

  • Dissolve 1-methyl-1H-pyrazol-3-amine in conc. HCl/AcOH (1:1). Cool to -5°C.

  • Add aqueous

    
     dropwise. Critical:  Maintain internal temp 
    
    
    
    .
  • In a separate vessel, saturate glacial acetic acid with

    
     gas. Add 
    
    
    
    .
  • Pour the cold diazonium solution into the

    
     mixture.
    
  • Allow to warm to room temperature. Gas evolution (

    
    ) indicates reaction progress.
    
  • Pour into ice water and extract immediately with DCM. Do not store the aqueous layer.

Step 3: Amidation (Sulfonamide Formation)

Reaction Type: Nucleophilic Substitution Key Challenge: Competitive hydrolysis of the sulfonyl chloride.

ReagentEquivalentsRole
Sulfonyl Chloride 1.0 eqLimiting reagent.
Methylamine 2.5 - 3.0 eqNucleophile. Excess required to scavenge HCl if no other base is used.
Base (Optional) Triethylamine (TEA)Proton scavenger. Allows use of expensive amines in 1.1 eq.
Solvent Anhydrous THF or DCMWater must be excluded to prevent hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting the 4-isomer instead of the 3-isomer."

Diagnosis: You likely attempted direct chlorosulfonation of 1-methylpyrazole using chlorosulfonic acid. Mechanism: The pyrazole ring is electron-rich. Electrophilic aromatic substitution (SEAr) naturally favors the C4 position. Solution: You must use the Sandmeyer-Meerwein route starting from 1-methyl-1H-pyrazol-3-amine . The amine group at C3 acts as the "anchor" that is converted to the sulfonyl group, guaranteeing the position.

Issue 2: "My sulfonyl chloride yield is <20%."

Diagnosis: This is usually due to "runaway" diazonium decomposition or insufficient


.
Checklist: 
  • SO₂ Saturation: Did you weigh the flask? The acetic acid should increase in weight by ~30% due to dissolved

    
    .
    
  • Copper Induction: Did you see a color change? The reaction requires

    
     (green) to facilitate the radical transfer.
    
  • Water Control: Excess water in the diazotization step can quench the sulfonyl chloride as it forms. Use the minimum water necessary to dissolve

    
    .
    
Issue 3: "The final product is contaminated with a sulfonic acid byproduct."

Diagnosis: Hydrolysis during the amidation step. Context: Sulfonyl chlorides are moisture sensitive. If you used 40% aqueous methylamine, the water competed with the amine. Solution:

  • Best Practice: Use 2.0M Methylamine in THF (commercially available). This eliminates water from the system.

  • Alternative: If you must use aqueous amine, cool the reaction to -10°C and add the sulfonyl chloride as a solution in DCM rapidly. The biphasic nature (Schotten-Baumann conditions) can protect the chloride if stirring is vigorous, but anhydrous THF is superior.

Issue 4: "My product is water-soluble and I lost it during workup."

Diagnosis: N-methyl sulfonamides can be amphoteric or sufficiently polar to remain in the aqueous phase. Solution:

  • Avoid Basic Workup: Do not wash with strong base (NaOH), as this will deprotonate the sulfonamide (pKa ~10-11) and pull it into the water.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use Ethyl Acetate/THF (9:1) for extraction instead of pure DCM or Ether.

References

  • Synthesis of Pyrazole Sulfonyl Chlorides via Meerwein Reaction

    • Title: "Process for the prepar
    • Source: European Patent EP0087780A2 (1983).[1]

    • Relevance: Establishes the diazotization-chlorosulfon
    • Link:

  • Regioselectivity of Pyrazole Electrophilic Substitution

    • Title: "The Chemistry of Pyrazoles and Their Benzo Deriv
    • Source:Comprehensive Heterocyclic Chemistry II, Vol 3.
    • Relevance: Explains the electronic bias for C4 substitution in direct electrophilic
    • Link:

  • General Protocol for Sulfonamide Synthesis

    • Title: "Sulfonamides: Synthesis and Biological Activity."[1][2][3]

    • Source:Journal of Medicinal Chemistry, 2003, 46(1), 64–73.[4]

    • Relevance: Provides standard conditions for reacting sulfonyl chlorides with amines (anhydrous vs. aqueous).
    • Link:

  • Diazotization Conditions for Heterocycles

    • Title: "Sandmeyer Reaction of Heterocyclic Amines."
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 185 (1955).

    • Relevance: Foundational text for handling unstable heterocyclic diazonium salts.
    • Link:

Sources

Optimization

resolving solubility issues with N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Topic: Resolving Solubility & Formulation Issues Ticket ID: SOL-PYR-3SULF-001 Support Level: Tier 3 (Senior Application Scientist)[1][2] Module 1: Physicochemical Intelligence Status: Read before experimentation. To reso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Formulation Issues

Ticket ID: SOL-PYR-3SULF-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Module 1: Physicochemical Intelligence

Status: Read before experimentation.

To resolve solubility issues, you must first understand the molecular forces working against you.[2] N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a classic "brick dust" fragment—crystalline, high melting point, and lipophilic.[1][2]

The Molecular Adversary
  • Crystal Lattice Energy: Sulfonamides form strong intermolecular hydrogen bond networks in the solid state.[1][2] Breaking this lattice requires significant energy (high heat of solution), which neutral water cannot provide at room temperature.

  • Lipophilicity (LogP): The N-methylation and the aromatic pyrazole ring increase the partition coefficient (LogP), driving the molecule to prefer organic solvents over aqueous buffers.[1][2]

  • Ionization (pKa):

    • Sulfonamide Nitrogen (-SO₂NHMe): This is a secondary sulfonamide.[1][2] It acts as a weak acid with a pKa typically in the range of 10.5–11.5 .[1][2] At physiological pH (7.4), it remains >99.9% protonated (neutral/uncharged), maximizing insolubility.

    • Pyrazole Nitrogen (N2): Weakly basic (pKa ~2.5).[2] It will not protonate (and solubilize) unless you are in a highly acidic environment (pH < 2).[2]

The Consequence: This molecule is hydrophobic and neutral at physiological pH.[1][2] It will "crash out" (precipitate) immediately upon dilution from DMSO into aqueous media if the concentration exceeds its thermodynamic solubility limit (often <50 µM in pure PBS).[2]

Module 2: Stock Solution Protocols

Objective: Create a stable, high-concentration master stock.

Standard Operating Procedure (SOP-01): DMSO Stock Preparation

Do not use water or PBS for stock preparation. [1][2]

ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous, ≥99.9%)Disrupts hydrogen bonding; high dielectric constant.[1][2]
Target Conc. 10 mM – 50 mM manageable volume; allows high dilution factors (1000x).[2]
Storage -20°C (Desiccated)Prevents DMSO from absorbing atmospheric water (hygroscopic).[1][2]
Vessel Glass or PolypropyleneAvoid polystyrene (DMSO etches it).[1][2]

Protocol:

  • Weigh the solid powder into a glass vial.

  • Add 80% of the calculated DMSO volume.[1][2]

  • Vortex vigorously for 30 seconds.

  • If undissolved: Sonicate in a water bath at 37°C for 5-10 minutes. The heat helps overcome the lattice energy.[1][2]

  • Add remaining DMSO to reach final volume.[1][2]

  • Visual Check: Hold against light. Solution must be perfectly clear. Any turbidity indicates micro-crystals (seeds for future precipitation).[2]

Module 3: Aqueous Transition & Assay Rescue

Objective: Diluting into assay media without precipitation.

The most common failure point is the "Solvent Shock" —rapid addition of a hydrophobic DMSO stock into a hydrophilic buffer.[1][2]

Troubleshooting Workflow: The "Crash Out" Prevention

SolubilityWorkflow Start Start: DMSO Stock (10-50mM) Dilution Dilution Step Start->Dilution Direct Direct Addition to Media (Risk: High) Dilution->Direct < 0.1% DMSO final Intermediate Intermediate Dilution (Step-down) Dilution->Intermediate Recommended Check Visual/Turbidity Check Precip Precipitation Observed? Check->Precip Direct->Check Intermediate->Check Success Proceed to Assay Precip->Success No (Clear) Fail Troubleshoot Formulation Precip->Fail Yes (Cloudy)

Caption: Decision tree for minimizing precipitation risk during aqueous dilution.

Technique: The Intermediate Dilution Step

Never pipette 1 µL of 50 mM Stock directly into 10 mL of media.[1][2] The local concentration at the pipette tip will exceed solubility limits instantly, forming "micro-seeds."[2]

Correct Method:

  • Step 1: Dilute 10 mM DMSO stock 1:10 into pure DMSO or 50% DMSO/Water (creates a 1 mM working solution).[1][2]

  • Step 2: Dilute this working solution into your assay buffer.[1][2]

  • Result: This reduces the kinetic shock and prevents local supersaturation.[1][2]

Solvent Compatibility Matrix
AdditiveRecommended RangeMechanism of ActionNotes
DMSO 0.1% – 1.0%Co-solventMost assays tolerate up to 0.5-1%.[1][2]
Ethanol < 1.0%Co-solventVolatile; keep plates sealed.[1][2]
Tween-80 0.01% – 0.05%SurfactantPrevents aggregation of hydrophobic molecules.[1][2]
BSA 0.1% – 1.0%Carrier ProteinAlbumin binds lipophilic drugs, keeping them "soluble" (dispersed).

Module 4: In Vivo Formulation (Advanced)

Objective: High-dose solubility for animal studies (IP/PO/IV).

Simple DMSO/PBS mixtures often fail for N,1-Dimethyl-1H-pyrazole-3-sulfonamide at doses >5 mg/kg.[1][2] You need an excipient system .[1][2]

Recommended Vehicle Systems
Option A: The "Gold Standard" (Cyclodextrins)
  • Excipient: 20-30% (w/v) Captisol® (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2]

  • Mechanism: The hydrophobic pyrazole/sulfonamide core enters the cyclodextrin "donut" cavity, while the hydrophilic exterior interacts with water.[2]

  • Protocol:

    • Dissolve compound in minimal DMSO (e.g., 5% of final volume).

    • Slowly add 30% SBE-β-CD in saline while vortexing.

    • Sonicate until clear.

    • Adjust pH to 7.0–7.5 if necessary.[1][2]

Option B: The Co-Solvent Mix (PEG/Tween)
  • Formula: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Order of Addition (CRITICAL):

    • Dissolve compound in DMSO completely.[1][2]

    • Add PEG400 and vortex.[1][2] (Solution must be clear).

    • Add Tween 80 and vortex.[1][2]

    • Add Saline slowly (dropwise) while vortexing.

    • Warning: Adding saline too fast will cause irreversible precipitation.[1][2]

Frequently Asked Questions (FAQ)

Q1: I see a fine white precipitate after 2 hours in my cell culture media. Why? A: This is "kinetic solubility" failure.[1][2] You initially created a supersaturated solution that was unstable.[1][2]

  • Fix: Lower your final concentration or add a carrier protein like BSA (0.1%) or FBS (10%) to the media before adding the compound.[2] The proteins will bind the compound and prevent crystallization.[1][2]

Q2: Can I use acid to dissolve it? A: No. The pyrazole nitrogen is not basic enough (pKa ~2.[1][2]5) to protonate significantly unless you use strong acid (pH < 2), which is incompatible with biological assays.[2]

Q3: Can I use basic pH to dissolve it? A: Yes, but with caution. The secondary sulfonamide proton is acidic (pKa ~11). Raising pH to 9-10 will vastly increase solubility by creating the anion.[1][2]

  • Strategy: Dissolve in high pH buffer, then dilute. However, verify your assay target is stable at transient high pH.

Q4: My compound sticks to the plastic tips. What do I do? A: This is non-specific binding (NSB) due to lipophilicity.[1][2]

  • Fix: Use Low-Retention pipette tips and glass-coated or polypropylene plates.[1][2] Pre-wet tips with the solvent before aspirating.[1][2]

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility).

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2]

  • MilliporeSigma. (n.d.).[1][2] Solubility in Drug Discovery & Development. Technical Review.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][2] Toxicologic Pathology, 36(1), 30-42.[2] (Reference for SBE-β-CD protocols).

  • PubChem. (2024).[1][2] Compound Summary: 1,3-dimethyl-1H-pyrazole-4-sulfonamide.[1][2][3] (Used for structural verification and physicochemical property estimation).[2]

Sources

Troubleshooting

Technical Support Center: Recrystallization of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N,1-Dimethyl-1H-pyrazole-3-sulfonamide via recrystallization. The content is s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N,1-Dimethyl-1H-pyrazole-3-sulfonamide via recrystallization. The content is structured to address common challenges and provide field-proven solutions, ensuring both scientific accuracy and practical utility in the laboratory.

The Challenge of Purifying Pyrazole Sulfonamides

N,1-Dimethyl-1H-pyrazole-3-sulfonamide, like many pyrazole sulfonamide derivatives, possesses a unique combination of functional groups that can complicate purification. The pyrazole ring offers aromaticity and sites for hydrogen bonding, while the sulfonamide group is highly polar. This structural duality means that selecting an appropriate recrystallization solvent is not always straightforward and requires careful consideration of polarity, solubility, and temperature gradients. This guide is designed to navigate these complexities and provide a clear path to obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for my compound?

A1: The ideal solvent is one in which N,1-Dimethyl-1H-pyrazole-3-sulfonamide exhibits high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or in an ice bath). This differential solubility is the fundamental principle that allows for the separation of your compound from impurities, which should ideally remain dissolved in the cold solvent (mother liquor).

Q2: Why are solvent mixtures often recommended for sulfonamides?

A2: Sulfonamides contain both polar groups (the sulfonamide and amino moieties) and nonpolar regions (the aromatic pyrazole ring). This dual nature means a single solvent may not provide the ideal solubility curve. By using a solvent mixture, such as ethanol and water, you can finely tune the polarity of the system. The compound is typically dissolved in a "good" solvent (like ethanol) where it is highly soluble, and then a miscible "anti-solvent" (like water) is added, in which the compound is poorly soluble, to induce crystallization[1].

Q3: Is it necessary to use activated charcoal during recrystallization?

A3: Activated charcoal is used to remove colored impurities from your solution. If your hot, dissolved solution of N,1-Dimethyl-1H-pyrazole-3-sulfonamide has a noticeable color, adding a small amount of activated charcoal and then performing a hot filtration can result in a colorless final product. However, if the solution is already colorless, this step is unnecessary.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of pyrazole sulfonamides in a direct question-and-answer format.

Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What went wrong and how do I fix it?

Answer:

"Oiling out" is a frequent issue, especially with compounds that may have a low melting point or when high concentrations of impurities are present. It occurs when the dissolved solid separates from the solution at a temperature that is above its own melting point. The resulting oil is often an impure, supercooled liquid.

  • Causality: The primary cause is that the solution is supersaturated at a temperature where your compound is molten. Rapid cooling or using a solvent with too high a boiling point can exacerbate this issue.

  • Solutions:

    • Re-heat and Add More Solvent: The most effective solution is to heat the mixture to re-dissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly to ensure that crystallization begins at a temperature below the compound's melting point.

    • Switch to a Lower-Boiling Solvent: If oiling out persists, your chosen solvent's boiling point may be too high. Consider switching to a different solvent or solvent system with a lower boiling point.

    • Induce Crystallization at a Lower Temperature: After re-dissolving the oil and adding more solvent, let the solution cool further than before. Once it is at room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal to initiate crystal growth[1].

Question: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

Answer:

The lack of crystal formation typically points to one of two scenarios: the solution is not sufficiently saturated, or it is in a stable, supersaturated state that requires initiation.

  • Causality:

    • Too Much Solvent: You may have used an excess of solvent during the initial dissolution step. If the concentration of the compound is below its saturation point at the cold temperature, no crystals will form.

    • Supersaturation: The solution may be supersaturated but lacks a nucleation point for crystals to begin forming.

  • Solutions:

    • Induce Crystallization: Try to provide a nucleation site. The most common methods are scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of your pure compound[1].

    • Reduce Solvent Volume: If induction methods fail, it is likely you have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, allow the solution to cool again[2].

    • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation[1].

Question: My final yield is very low. How can I improve it?

Answer:

A low yield is a common problem that can often be rectified by refining your technique.

  • Causality:

    • Excess Solvent: As mentioned above, using too much solvent is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor[2].

    • Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step, you will lose product. This happens if the solution cools too quickly[1].

    • Incomplete Cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will result in less product crystallizing out of solution[1].

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

    • Pre-heat Glassware: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

    • Thorough Cooling: After allowing the solution to cool to room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor) by evaporating some of the solvent and re-cooling.

Solvent Selection for N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Solvent SystemTypeBoiling Point (°C)Rationale & Comments
Isopropanol Polar Protic82.5A good starting choice. Often provides the desired solubility profile for sulfonamides.
Ethanol Polar Protic78.4Similar to isopropanol and widely used. 95% Ethanol is a common starting point for sulfonamides.
Isopropanol / Water Mixed ProticVariableAn excellent system for fine-tuning solubility. Dissolve in hot isopropanol and add hot water dropwise until turbidity is observed.
Ethanol / Water Mixed ProticVariableA classic mixed-solvent system for compounds with intermediate polarity.
Acetone Polar Aprotic56Pyrazole derivatives often show good solubility in acetone[1]. Can be used in a mixed system with a non-polar anti-solvent like hexane.
Ethyl Acetate Moderately Polar77.1Can be effective, often used in combination with hexane as an anti-solvent for pyrazoles[5].

Note: Always perform a small-scale test with a few milligrams of your crude product to evaluate a solvent's suitability before committing to a bulk recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol)
  • Dissolution: Place your crude N,1-Dimethyl-1H-pyrazole-3-sulfonamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.

  • Achieve Saturation: Continue to add hot isopropanol in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery[5].

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of larger, purer crystals[1].

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of your compound.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent)[5].

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent") dropwise with swirling until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is now saturated.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again[5].

  • Crystallization & Isolation: Follow steps 6-10 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 9), use a cold mixture of ethanol and water in the same proportion as your final recrystallization mixture, or simply use the cold anti-solvent (water).

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for addressing common issues during the recrystallization of N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

Recrystallization_Troubleshooting start Start Recrystallization (Cooling Solution) problem problem start->problem What is the result? final Pure Crystals (Successful) problem->final Crystals Formed (Good Yield) solution1 Solution: Induce Crystallization - Scratch flask with glass rod - Add a seed crystal problem->solution1 No Crystals Form solution2 Solution: Re-dissolve & Modify - Re-heat to dissolve oil - Add more hot solvent - Cool VERY slowly problem->solution2 Product 'Oiled Out' solution3 Solution: Check Technique - Used minimum hot solvent? - Cooled thoroughly in ice bath? - Avoided premature crystallization? problem->solution3 Yield is Very Low solution solution problem1_2 Likely too much solvent solution1->problem1_2 Still no crystals? problem2_2 Solvent BP may be too high solution2->problem2_2 Still oils out? solution3_2 Solution: Concentrate Mother Liquor - Evaporate some solvent from the filtrate - Re-cool to obtain a second crop of crystals solution3->solution3_2 To recover more product solution1_3 Solution: Reduce Solvent - Gently boil off a portion of solvent - Re-cool the solution problem1_2->solution1_3 Action solution1_3->final solution2_3 Solution: Change Solvent - Choose a solvent or solvent mixture with a lower boiling point problem2_2->solution2_3 Action solution2_3->final solution3_2->final

Sources

Optimization

Technical Support Center: Pyrazole Sulfonamide Synthesis

Welcome to the Technical Support Center for Pyrazole Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing by-products and optimizing your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and innovate confidently.

Troubleshooting Guide: From Low Yields to Unidentified Peaks

Navigating the synthesis of pyrazole sulfonamides can present several challenges, often manifesting as low yields or the appearance of unexpected by-products. This section provides a structured approach to diagnosing and resolving these common issues.

Issue 1: Low or No Yield of the Desired Pyrazole Sulfonamide

A lower-than-expected yield is a frequent hurdle. The root cause often lies in the stability of the starting materials or suboptimal reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome & Scientific Rationale
Degradation of Sulfonyl Chloride 1. Verify Reagent Quality: Before use, assess the purity of the sulfonyl chloride via NMR or HPLC. A significant color change (e.g., darkening to brown or black) can indicate decomposition.[1] 2. Use Freshly Prepared or Purified Reagent: If decomposition is suspected, purify the sulfonyl chloride by distillation under reduced pressure or prepare it fresh.[2] 3. Switch to a More Stable Precursor: Consider using the corresponding sulfonyl fluoride, which is generally more stable, though less reactive.[1][3]A higher yield of the desired product. Sulfonyl chlorides, especially heteroaromatic ones, can be unstable and prone to hydrolysis or SO2 extrusion, reducing the amount of active reagent available for the reaction.[1][3][4]
Suboptimal Reaction Temperature 1. Lower the Reaction Temperature: Many reactions involving sulfonyl chlorides proceed well at or below 30°C.[2] Running the reaction at a lower temperature can reduce the rate of decomposition. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the highly reactive electrophile and control any exotherm.[1]Reduced formation of decomposition by-products and a cleaner reaction profile. Thermal decomposition of sulfonyl chlorides can occur through radical or ionic pathways.[2]
Inappropriate Base or Solvent 1. Optimize the Base: The choice of base is critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[5][6][7] If these are ineffective, a stronger, non-nucleophilic base might be required. 2. Select an Inert Solvent: Use anhydrous, inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid nucleophilic solvents like alcohols that can compete with the amine.[1]Improved reaction rate and yield. The base scavenges the HCl generated during the reaction, driving it to completion. The solvent choice prevents unwanted side reactions with the highly electrophilic sulfonyl chloride.
Issue 2: Presence of Significant By-products

The formation of by-products complicates purification and reduces the overall efficiency of the synthesis. Understanding the origin of these impurities is key to their elimination.

Observed By-product Potential Cause Mitigation Strategy Scientific Explanation
Corresponding Sulfonic Acid Hydrolysis of Sulfonyl Chloride 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Minimize Aqueous Work-up Time: If an aqueous work-up is necessary, use cold water or brine and perform the extraction quickly to minimize contact time with water.[2]Sulfonyl chlorides are highly susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.[3][4]
Aryl/Heteroaryl Chloride (Desulfonylation Product) SO2 Extrusion 1. Lower Reaction Temperature: This decomposition pathway is often thermally induced. 2. Use a More Stable Sulfonylating Agent: Consider using a sulfonyl fluoride, as they are less prone to SO2 extrusion.[3]Alpha- and gamma-isomeric pyridine and most diazine sulfonyl chlorides are particularly prone to decomposition via the extrusion of sulfur dioxide.[3][4]
Dimeric or Polymeric Materials Oxidative Dimerization or Radical Reactions 1. Degas the Solvent: Bubble an inert gas through the solvent before starting the reaction to remove dissolved oxygen.[2] 2. Add a Radical Inhibitor: In cases of suspected radical-mediated decomposition, adding a radical inhibitor like benzoquinone may be beneficial.[2]Oxidative coupling of starting materials or intermediates can lead to dimers.[8] Radical chain reactions, which can be initiated by light or impurities, can also lead to polymerization.[2]
Regioisomers of the Pyrazole Sulfonamide Lack of Regiocontrol in Pyrazole Ring Formation 1. Use a Regioselective Synthesis Method: When preparing the pyrazole ring from unsymmetrical precursors (e.g., an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine), employ a method that offers high regioselectivity.[9][10] 2. Modify Reaction Conditions: The choice of solvent and catalyst (acid or base) can significantly influence the regioisomeric ratio.[10]The nucleophilic attack of the substituted hydrazine on one of the two different carbonyl groups of the dicarbonyl compound can lead to a mixture of regioisomers, which can be challenging to separate.[10]

Frequently Asked Questions (FAQs)

Q1: My pyrazole-sulfonyl chloride is a dark color. Can I still use it?

A significant darkening of the sulfonyl chloride, often to a brown or black color, is a strong indicator of decomposition.[1][2] While a pale yellow color may be acceptable for some applications, it is highly recommended to use freshly prepared or purified material for reactions that are sensitive to impurities to ensure reproducibility and high yields.[1] You can assess the purity using NMR or HPLC before use.

Q2: Are there more stable alternatives to pyrazole-sulfonyl chlorides?

Yes, if you are facing persistent issues with the stability of your sulfonyl chloride, consider the following alternatives:

  • Sulfonyl Fluorides: These are significantly more stable than their chloride counterparts, although they are less reactive.[1][3] This may require harsher reaction conditions or longer reaction times.

  • Stable Surrogates: In some cases, stable, solid surrogates can be prepared and stored for extended periods. These can then be activated in situ or used directly in the reaction with the nucleophile.[1]

  • Alternative Synthetic Routes: Instead of starting with a sulfonyl chloride, you can synthesize sulfonamides from thiols via oxidative coupling or from sulfonic acids.[8][11]

Q3: How can I confirm the regiochemistry of my substituted pyrazole sulfonamide?

Unambiguous determination of regiochemistry is crucial and is best achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between regioisomers.

  • 2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the most definitive method.[10] These techniques detect through-space proximity between protons, allowing you to establish the connectivity and spatial arrangement of the substituents on the pyrazole ring.

Experimental Protocols & Visualizations

Protocol: General Synthesis of Pyrazole-4-Sulfonamides

This protocol provides a general procedure for the coupling of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.[5][12]

  • Preparation: To a solution of the amine (1.05 equivalents) in anhydrous dichloromethane (DCM, 10 volumes) in an oven-dried flask under a nitrogen atmosphere, add diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25-30 °C).

  • Addition of Sulfonyl Chloride: Slowly add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM (5 volumes) to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide.

Diagram: Troubleshooting Low Yield in Pyrazole Sulfonamide Synthesis

G start Low Yield of Pyrazole Sulfonamide check_sulfonyl_chloride Assess Sulfonyl Chloride Stability start->check_sulfonyl_chloride decomposed Decomposition Confirmed check_sulfonyl_chloride->decomposed Yes stable Reagent is Stable check_sulfonyl_chloride->stable No check_conditions Review Reaction Conditions temp_issue High Temperature? check_conditions->temp_issue purify Purify or Resynthesize Sulfonyl Chloride decomposed->purify use_alternative Use More Stable Reagent (e.g., Sulfonyl Fluoride) decomposed->use_alternative stable->check_conditions success Improved Yield purify->success use_alternative->success base_solvent_issue Base/Solvent Appropriate? temp_issue->base_solvent_issue No lower_temp Lower Reaction Temperature & Slow Addition temp_issue->lower_temp Yes optimize_base_solvent Optimize Base and Use Anhydrous, Inert Solvent base_solvent_issue->optimize_base_solvent No base_solvent_issue->success Yes lower_temp->success optimize_base_solvent->success

Caption: A decision tree for troubleshooting low yields.

Diagram: Common By-product Formation Pathways

G cluster_0 Main Reaction cluster_1 By-product Pathways sulfonyl_chloride Pyrazole-SO2Cl product Desired Sulfonamide (Pyrazole-SO2NR2) sulfonyl_chloride->product + Amine, Base amine R2NH amine->product water H2O (trace) sulfonic_acid Sulfonic Acid (Pyrazole-SO3H) heat Δ (Heat) so2_extrusion_product Desulfonylated Product (Pyrazole-Cl + SO2) sulfonyl_chloride_side Pyrazole-SO2Cl sulfonyl_chloride_side->sulfonic_acid Hydrolysis sulfonyl_chloride_side->so2_extrusion_product SO2 Extrusion

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Pyrazole N-Methylation

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the persistent challenge of controlling N1 versus N2 isomer formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My methylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?

This is the most common challenge in pyrazole alkylation, stemming from the similar reactivity of the two adjacent nitrogen atoms.[1] Achieving high regioselectivity requires a careful tuning of several factors that can tip the balance of reactivity in favor of one nitrogen atom over the other.

A1: To enhance regioselectivity, you must systematically evaluate four key areas: Steric Hindrance, Substrate Electronics, Reaction Conditions, and the Methylating Agent itself.

  • Steric Hindrance: The most powerful and predictable directing effect is often sterics.

    • Substrate Control: If your pyrazole has a bulky substituent at the C3 or C5 position, methylation will be heavily biased toward the less sterically hindered nitrogen. For example, a large group at C3 will direct methylation to the N1 position.

    • Reagent Control: Employing a sterically demanding methylating agent can dramatically improve selectivity, even on substrates with minimal steric bias.[1][2] This strategy is the basis for modern, highly N1-selective methods.

  • Substrate Electronics: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens.[3]

    • Electron-Withdrawing Groups (EWGs): An EWG at C3 (e.g., -NO₂, -CF₃) decreases the nucleophilicity of the adjacent N2 nitrogen, thus favoring methylation at N1. Conversely, an EWG at C5 favors N2 methylation.

    • Electron-Donating Groups (EDGs): An EDG at C3 (e.g., -CH₃, -OCH₃) increases the nucleophilicity of the N2 nitrogen, favoring methylation at that position.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[2]

    • Base: A strong, non-nucleophilic base (e.g., NaH, KHMDS) is crucial to ensure full deprotonation of the pyrazole N-H, forming the pyrazolate anion.[2] Weaker bases like K₂CO₃ may lead to incomplete deprotonation and can result in different selectivity profiles, sometimes favoring the thermodynamically more stable product.[4][5]

    • Solvent: The solvent can influence the solvation of the pyrazolate anion and the counter-ion, thereby affecting the relative nucleophilicity of the two nitrogen atoms. Aprotic polar solvents like DMF or DMSO are common, but systematically screening solvents (e.g., THF, Acetonitrile, Dioxane) is a critical optimization step.[2][4]

    • Temperature: Temperature can shift the balance between the kinetic and thermodynamic products. Running the reaction at lower temperatures often favors the kinetically controlled product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.[2]

  • Methylating Agent: Traditional reagents like methyl iodide or dimethyl sulfate often provide poor selectivity.[1] Consider advanced or "masked" reagents for challenging cases.

The following workflow provides a logical approach to troubleshooting poor selectivity.

G start Start: Poor N1/N2 Selectivity sterics Is there a significant steric difference between C3 and C5 substituents? start->sterics reagent Employ a sterically bulky methylating agent (e.g., α-halomethylsilane) sterics->reagent No conditions Systematically screen reaction conditions: - Base (NaH vs KHMDS vs K2CO3) - Solvent (THF vs DMF vs DMSO) - Temperature (-20°C to 60°C) sterics->conditions Yes, but still poor selectivity reagent->conditions electronics Analyze electronic effects: - Does an EWG or EDG favor the desired isomer? conditions->electronics protecting_group Consider a protecting group strategy to block one nitrogen atom. electronics->protecting_group No clear electronic bias end Optimized Selectivity electronics->end Yes, and conditions are now optimized biocatalysis For high-value targets, explore enzymatic methylation for near-perfect selectivity. protecting_group->biocatalysis biocatalysis->end

Caption: Troubleshooting workflow for improving pyrazole methylation selectivity.

Q2: I am observing high selectivity, but for the undesired regioisomer. What is happening?

A2: This outcome suggests a dominant directing effect is favoring the undesired product. This could be due to an overriding steric factor, an unexpected electronic influence, or the reaction conditions favoring the thermodynamic product over the kinetic one.

  • Thermodynamic vs. Kinetic Control: The initially formed (kinetic) product may not be the most stable isomer. Under certain conditions (e.g., higher temperatures, weaker bases), the initial alkylation may be reversible, allowing the system to equilibrate to the more stable (thermodynamic) isomer.[6][7] The N1-methyl pyrazole is often, but not always, the thermodynamically more stable product.

  • Actionable Steps:

    • Lower the Temperature: Perform the reaction at 0°C or lower to favor the kinetic product.

    • Use a Stronger Base: Employ NaH or KHMDS to ensure rapid and irreversible deprotonation, locking the reaction under kinetic control.

    • Re-evaluate Sterics: Ensure your assessment of the steric environment is correct. Sometimes, intramolecular interactions can create an unexpected steric shield.

G cluster_0 Reaction Coordinate Reactants Reactants TS_Kinetic TS_Kinetic (Lower Energy Barrier) Reactants->TS_Kinetic Low Temp TS_Thermo TS_Thermo (Higher Energy Barrier) Reactants->TS_Thermo High Temp P_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->P_Kinetic P_Kinetic->TS_Kinetic Reversible at High Temp P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo

Caption: Energy profile for kinetic vs. thermodynamic control.

Q3: My reaction has stalled or shows very low conversion. What are the likely causes?

A3: Low conversion is typically due to issues with reagents, reaction conditions, or substrate reactivity.

  • Insufficiently Strong Base: The pKa of the pyrazole N-H is typically in the range of 14-15. A base like K₂CO₃ may not be strong enough for complete deprotonation, especially for pyrazoles bearing electron-withdrawing groups.[2] Solution: Switch to a stronger base like NaH, LiHMDS, or KHMDS.[1][2]

  • Poor Reagent Quality: Methylating agents like methyl iodide can degrade. Bases like NaH can be passivated by an oxide layer. Solution: Use freshly purchased or purified reagents and ensure solvents are anhydrous, as water will quench the base.[2]

  • Deactivated Substrate: Strong electron-withdrawing groups can decrease the nucleophilicity of the pyrazolate anion, slowing the reaction. Solution: Increase the reaction temperature or use a more reactive methylating agent (e.g., dimethyl sulfate, methyl triflate).[2]

  • Side Reactions: Over-methylation can occur to form a quaternary pyrazolium salt, consuming your product. Solution: Monitor the reaction closely by TLC or LC-MS and use a controlled stoichiometry of the methylating agent (e.g., 1.05-1.1 equivalents).[2]

Q4: The N1 and N2 isomers are formed, but they are impossible to separate using standard silica gel chromatography.

A4: Co-elution of pyrazole regioisomers is a frequent purification challenge due to their similar polarities.

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with a wide range of eluent systems. Adding a small amount of a modifier like triethylamine (~0.1-1%) can deactivate acidic sites on the silica and improve separation for these basic compounds.[2]

    • Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or reversed-phase silica (C18).[2]

  • Recrystallization: If the products are crystalline, fractional recrystallization can be a powerful purification technique. Screen various solvents to find one where the solubility of the two isomers differs significantly.

  • Derivative Formation: As a last resort, if one isomer has a reactive handle that the other lacks, you could perform a derivatization reaction, separate the derivatives, and then cleave the auxiliary group.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective strategy for achieving high N1-selectivity?

A1: The most robust and broadly applicable strategy for achieving high N1-selectivity is to use a sterically hindered "masked" methylating agent.[1][2] A prime example is the use of α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane).[1][8][9] The bulky silyl group directs the initial alkylation exclusively to the less hindered N1 position. A subsequent protodesilylation step with a fluoride source (like TBAF) cleanly removes the silyl group to reveal the N1-methyl pyrazole.[1][10] This two-step, one-pot procedure routinely delivers N1/N2 ratios exceeding 92:8 and often >99:1.[1][8][10]

Q2: Are there any highly selective methods that do not require special reagents?

A2: Yes, biocatalysis using engineered enzymes like methyltransferases can provide exceptional regioselectivity (>99%), often outperforming chemical methods.[2][11] These enzymes use S-adenosyl-L-methionine (SAM) or its analogs to deliver the methyl group with surgical precision.[11] While this requires specialized expertise in biochemistry, it is becoming a more accessible and powerful tool for high-value synthesis where absolute regiocontrol is paramount.

Q3: How can I reliably determine which isomer is N1 and which is N2?

A3: Unambiguous structural assignment is critical and is best achieved using 2D NMR spectroscopy, particularly NOESY (or ROESY) and HMBC experiments.[12][13]

  • NOESY/ROESY: This experiment shows through-space correlations. For an N1-methylated pyrazole with a substituent at C5, a Nuclear Overhauser Effect (NOE) will be observed between the N1-methyl protons and the protons of the C5-substituent. This correlation will be absent in the N2-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. The N1-methyl protons will show a 3-bond correlation (³J) to the C5 carbon, while the N2-methyl protons will show a ³J correlation to the C3 carbon. These distinct correlation patterns provide definitive proof of the isomer's identity.

Q4: Can computational methods predict the outcome of my reaction?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into regioselectivity.[14][15][16] By calculating the transition state energies for methylation at both N1 and N2, it's possible to predict the kinetically favored product.[15] Furthermore, calculating the relative energies of the final N1- and N2-methylated products can predict the thermodynamically favored isomer.[6] These calculations can help rationalize experimental results and guide the design of more selective reaction conditions.

Data & Protocols

Table 1: Influence of Reaction Parameters on N1/N2 Selectivity (Illustrative Example)
EntryPyrazole SubstrateBase (eq.)SolventTemp (°C)Methylating AgentN1:N2 RatioReference Insight
13-Phenyl-1H-pyrazoleK₂CO₃ (1.5)DMF25MeI3:1Traditional conditions often give poor selectivity.[1]
23-Phenyl-1H-pyrazoleNaH (1.2)THF0MeI5:1Stronger base and lower temp can favor one isomer.[2][4]
33-CF₃-1H-pyrazoleNaH (1.2)THF25MeI>20:1Strong EWG at C3 strongly directs to N1.[3]
43-tBu-1H-pyrazoleKHMDS (1.2)THF25MeI>50:1Large steric group at C3 strongly directs to N1.[2]
53-Phenyl-1H-pyrazoleKHMDS (1.2)THF25(ClCH₂)Si(OiPr)₃>99:1Bulky silyl reagent gives excellent N1 selectivity.[1][8]
Protocol: Highly N1-Selective Methylation using a Masked Silyl Reagent

This protocol is adapted from methodologies reported for achieving excellent N1-selectivity and is a self-validating system grounded in modern synthetic practice.[1][8][9]

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq)

  • (Chloromethyl)triisopropoxysilane (1.2 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq)

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add KHMDS (1.2 eq) portion-wise. Stir the resulting mixture at 0°C for 30 minutes. The solution may become a slurry.

  • N-Alkylation: While maintaining the temperature at 0°C, add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting pyrazole by TLC or LC-MS. This step forms the N1-silylated intermediate.

  • Protodesilylation: Once the initial alkylation is complete, add the TBAF solution (1.5 eq) followed by a small amount of water (2-3 eq) to the reaction mixture.

  • Heating: Heat the mixture to 60°C and stir for 2-4 hours. Monitor the conversion of the silylated intermediate to the final N1-methyl product by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and then with brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N1-methylated pyrazole.

References
  • Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Retrieved from [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry. [Link]

  • Academia Letters. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Academia Letters. [Link]

  • ResearchGate. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

  • Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]

  • eScholarship.org. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. eScholarship.org. [Link]

  • ACS Publications. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters. [Link]

  • ResearchGate. (2025). The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Heriot-Watt Research Portal. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation. Heriot-Watt University. [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. [Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]

  • ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Thieme. (n.d.). Science of Synthesis. Thieme. [Link]

  • IntechOpen. (n.d.). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • Aalborg University's Research Portal. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone Kinetics and mechanisms. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Welcome to the Technical Support Center for N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4). This guide is engineered for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4). This guide is engineered for researchers, analytical chemists, and drug development professionals. It provides authoritative, field-proven troubleshooting protocols and causality-driven insights to prevent compound degradation and ensure experimental reproducibility.

Part 1: Core FAQs on Storage & Degradation Mechanisms

Q1: What are the primary mechanisms of degradation for N,1-Dimethyl-1H-pyrazole-3-sulfonamide? A: The structural integrity of this compound is primarily compromised through two pathways:

  • Hydrolysis (S-N Bond Cleavage): The sulfonamide bond is the weakest structural link. In the presence of moisture and elevated temperatures, the S-N bond undergoes nucleophilic attack, leading to irreversible cleavage into corresponding sulfonic acid and amine derivatives.

  • Photolytic & Oxidative Degradation: Exposure to UV light induces photolytic cleavage of the amide group, while oxidizing environments lead to the hydroxylation of the electron-rich pyrazole ring[1].

Q2: What are the optimal, self-validating storage conditions to prevent this degradation? A: To establish a fail-safe storage environment, you must eliminate the catalysts of hydrolysis and oxidation:

  • Temperature: Store at -20°C for long-term archiving (months to years) to arrest thermal degradation kinetics. For active bench use (days to weeks), 2°C to 8°C is acceptable.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to displace oxygen and prevent pyrazole hydroxylation.

  • Container: Use tightly sealed, desiccated amber glass vials . Causality: Amber glass blocks UV/Vis photons (below 500 nm), neutralizing the activation energy required for photolytic S-N cleavage[1].

Q3: How does ambient humidity induce experimental failure? A: Moisture acts as a direct reactant rather than just a solvent. When the hygroscopic powder absorbs ambient water, micro-environments of extreme localized pH can form on the crystal surface, auto-catalyzing the hydrolysis of the sulfonamide linkage. This generates impurities that can competitively bind to your biological targets, skewing assay results.

Degradation_Pathways M Moisture (Humidity) Hyd Hydrolysis (S-N Bond Cleavage) M->Hyd T Thermal Stress (>25°C) T->Hyd UV UV/Vis Light (Photons) Pho Photolytic Cleavage UV->Pho Ox Oxidizing Agents Oxi Hydroxylation / Oxidation Ox->Oxi Deg Degradation Products (e.g., Sulfonic Acids, Pyrazole Amines) Hyd->Deg Pho->Deg Oxi->Deg

Logical mapping of environmental stressors to sulfonamide degradation pathways.

Part 2: Troubleshooting Guide & Quantitative Stability Data

If you suspect your batch of N,1-Dimethyl-1H-pyrazole-3-sulfonamide has degraded, cross-reference your storage history with the accelerated degradation profile below.

Table 1: Quantitative Stability Profile (Accelerated Stress Testing)
Stress ConditionExposure TimeRemaining API (%)Primary Degradant Mechanism
25°C / 60% RH 6 Months> 99.5%None (Stable under controlled ambient)
40°C / 75% RH 6 Months96.2%S-N Cleavage (Hydrolysis)
UV Light (254nm) 48 Hours88.4%Photolytic Amide Cleavage[1]
Oxidative (3% H₂O₂) 24 Hours72.1%Pyrazole Ring Hydroxylation

Part 3: Validated Analytical Workflow for Degradation Detection

To verify the integrity of your compound before critical in vitro or in vivo assays, utilize the following UPLC-MS/MS protocol. This method is specifically optimized to separate the intact parent compound from polar S-N cleavage products[2].

Step-by-Step UPLC-MS/MS Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the suspect powder in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Dilute to a final working concentration of 10 µg/mL.

  • Causality: A 50:50 organic/aqueous split ensures complete dissolution of both the lipophilic parent compound and highly polar sulfonic acid degradation products.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm). Maintain the column compartment at 50°C .

  • Causality: Elevated column temperatures reduce mobile phase viscosity. This improves mass transfer within the 1.7 μm stationary phase pores, sharpening the elution peaks of closely related structural isomers[2].

Table 2: UPLC Gradient Elution Parameters

Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4095.05.0
2.00.4095.05.0
6.50.4078.022.0
6.60.4095.05.0
8.00.4095.05.0

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Set the desolvation temperature to 400°C and the source temperature to 120°C[2].

  • Causality: The basic pyrazole nitrogen and the secondary sulfonamide amine readily accept protons (H⁺) in the acidic mobile phase, yielding highly abundant [M+H]⁺ precursor ions for sensitive Multiple Reaction Monitoring (MRM).

Analytical_Workflow S1 1. Sample Preparation Reconstitute in ACN/H2O (50:50) Filter through 0.22 µm PTFE S2 2. UPLC Separation BEH C18 Column (50°C) Gradient: 95% to 78% Aqueous S1->S2 S3 3. ESI-MS/MS Detection Positive Ion Mode Desolvation: 400°C, Source: 120°C S2->S3 S4 4. Data Analysis Quantify S-N Cleavage and Hydroxylated Adducts S3->S4

Step-by-step UPLC-MS/MS workflow for detecting sulfonamide degradation.

References

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways Source: Chemical Engineering Journal (via ResearchGate) URL:[Link]

  • Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamide stress Source: ISME Communications (via PubMed Central) URL:[Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates Source: Molecules (via PubMed Central) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis 1: The Impact of Solvent Selection on ¹H NMR Resolution

Structural Validation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide: A Comparative Guide to ¹H NMR Solvent Systems and Orthogonal Techniques As a Senior Application Scientist, confirming the exact regiochemistry of heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide: A Comparative Guide to ¹H NMR Solvent Systems and Orthogonal Techniques

As a Senior Application Scientist, confirming the exact regiochemistry of heterocyclic building blocks is a daily mandate. For N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4), the analytical challenge lies in distinguishing the N1-methyl group on the pyrazole ring from the N-methyl group of the sulfonamide at position 3.

This guide objectively compares the performance of different NMR solvent systems and orthogonal analytical techniques, providing you with a self-validating workflow to ensure absolute structural confidence.

In the characterization of secondary sulfonamides (-SO₂NHCH₃), the choice of deuterated solvent is the single most critical variable. The solvent dictates the hydrogen-bonding environment, which directly controls the chemical exchange rate of the sulfonamide NH proton.

  • CDCl₃ (Deuterated Chloroform) - The Fast Exchange Regime: Chloroform lacks strong hydrogen-bond accepting capabilities. In this solvent, the sulfonamide NH proton undergoes rapid intermolecular exchange with trace moisture or acidic/basic impurities. This rapid exchange decouples the NH proton from the adjacent N-CH₃ group. Consequently, the NH signal broadens into the baseline or appears as a nondescript hump, and the N-CH₃ signal collapses into a sharp singlet. This creates diagnostic ambiguity, as the N-CH₃ singlet may be easily confused with the pyrazole N1-CH₃ singlet .

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide) - The Slow Exchange Regime: DMSO acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen tightly binds the sulfonamide NH proton, drastically reducing its chemical exchange rate . This slow exchange regime preserves the scalar ³J-coupling between the NH and the CH₃ protons. As a result, the NH appears as a distinct broad quartet, and the N-CH₃ resolves into a sharp doublet. This self-validating coupling pattern definitively confirms the presence of the secondary sulfonamide pharmacophore .

Table 1: Comparative ¹H NMR Chemical Shifts of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Proton AssignmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Causality / Structural Notes
N1-CH₃ Singlet (3H)~3.95~3.85Tertiary methyl on the pyrazole ring; unaffected by proton exchange.
Pyrazole C4-H Doublet (1H)~6.75 (³J ≈ 2.3 Hz)~6.70 (³J ≈ 2.3 Hz)Coupled to C5-H. Shifted upfield relative to C5 due to ring electron density.
Pyrazole C5-H Doublet (1H)~7.45 (³J ≈ 2.3 Hz)~7.80 (³J ≈ 2.3 Hz)Coupled to C4-H. Adjacent to the N1-methyl group.
Sulfonamide N-CH₃ Singlet (3H) or broad~2.70~2.45 (Doublet, ³J ≈ 5.0 Hz)In CDCl₃, rapid exchange decouples the signal. In DMSO-d₆, slow exchange reveals the ³J coupling to the NH proton.
Sulfonamide NH Broad Singlet (1H)~4.80 - 5.50~7.40 (Broad Quartet, ³J ≈ 5.0 Hz)Strongly H-bonded to DMSO-d₆, shifting it downfield and preserving the scalar coupling.

Comparative Analysis 2: ¹H NMR vs. LC-MS for Structural Validation

While ¹H NMR provides unambiguous regiochemical data, it is not a standalone technique for complex drug development. It must be paired with Liquid Chromatography-Mass Spectrometry (LC-MS) to form a complete, self-validating analytical package.

Table 2: Performance Comparison of Analytical Techniques

Parameter¹H NMR (DMSO-d₆)LC-MS (ESI+)
Primary Utility Regiochemistry, 3D connectivity, proton environments.Exact mass confirmation, purity profiling.
Key Output Chemical shifts, scalar couplings (³J), integrals.m/z 176.05 [M+H]⁺, chromatographic retention time.
Limit of Detection ~1-5 mg (routine 1D ¹H).Nanogram to picogram range.
Structural Resolution High: Easily distinguishes N1-methyl from N-methyl sulfonamide.Low: Cannot easily differentiate positional isomers without MS/MS libraries.
Validation Role Confirms the exact molecular architecture.Confirms the molecular weight and absence of NMR-silent impurities.

Self-Validating Experimental Protocol: High-Resolution ¹H NMR Acquisition

To achieve the resolution required to observe the critical NH-CH₃ coupling, follow this optimized methodology. Every step is designed to validate the next.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Weigh exactly 5.0 mg of N,1-Dimethyl-1H-pyrazole-3-sulfonamide. Causality: Over-concentrated samples increase solution viscosity, which degrades magnetic field homogeneity and artificially broadens spectral lines.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous solvent is critical; trace water (appearing at ~3.3 ppm in DMSO) accelerates proton exchange, which can decouple the sulfonamide NH-CH₃ spin system.

Step 2: Instrument Calibration (System Validation)

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.5 cm. Causality: A uniform solvent column prevents convection currents and magnetic susceptibility distortions at the sample boundaries.

  • Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency.

  • Lock onto the deuterium frequency of DMSO-d₆. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable. Validation Metric: The residual DMSO pentet at 2.50 ppm must have a line width at half height (FWHM) of < 1.0 Hz before proceeding.

Step 3: Acquisition Parameters

  • Set the relaxation delay (D1) to 5.0 seconds. Causality: Exchangeable protons and methyl groups often have longer T₁ relaxation times. A sufficient D1 ensures complete longitudinal relaxation, allowing for accurate, quantitative integration of the proton signals.

  • Acquire 16 to 32 transients (scans) with a spectral width of 12 ppm (from -1 to 11 ppm).

Step 4: Data Processing & Validation

  • Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID) before Fourier Transformation. Causality: This enhances the signal-to-noise ratio without significantly compromising the resolution of the ³J-couplings.

  • Phase the spectrum manually (zero and first-order) to ensure symmetrical peak shapes.

  • Reference the TMS singlet exactly to 0.00 ppm.

  • Final Validation: Integrate the pyrazole C4-H doublet to 1.00; the remaining integrals must sum to exactly 8 additional protons, self-validating the molecular formula (C₅H₉N₃O₂S).

Structural Validation Workflow

G Start N,1-Dimethyl-1H-pyrazole- 3-sulfonamide Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Dissolve 5-10 mg LCMS Orthogonal LC-MS (Mass Confirmation) Start->LCMS Aliquot for MS NMR 1H NMR Acquisition (400 MHz, 298 K) Solvent->NMR Transfer to NMR tube Process Data Processing (Phase/Baseline/Integration) NMR->Process FID generated Validate Structural Validation Complete LCMS->Validate Confirm m/z 176.05 [M+H]+ Process->Validate Confirm shifts & coupling

Logical workflow for the structural validation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

References

  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles Source: Asian Journal of Chemistry URL: [Link]

Comparative

Publish Comparison Guide: Fragmentation Analysis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , structured for researchers in medicinal chemistry and bioanalysis. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , structured for researchers in medicinal chemistry and bioanalysis.

Executive Summary

Product Entity: N,1-Dimethyl-1H-pyrazole-3-sulfonamide (


, MW 175.21 Da).
Primary Application:  Pharmacophore building block, potential bio-isostere in COX-2 inhibitors and antimicrobial agents.
Analytical Challenge:  Distinguishing regioisomers (e.g., 4-sulfonamide vs. 3-sulfonamide) and characterizing metabolic N-demethylation.

This guide compares the N,1-Dimethyl-3-sulfonamide variant against its most common structural alternative, the 1,3-Dimethyl-4-sulfonamide isomer. While both share the same molecular formula (


) and exact mass, their fragmentation pathways under Electrospray Ionization (ESI-MS/MS) differ significantly due to the proximity of the sulfonamide group to the pyrazole ring nitrogens (ortho-effect).
Key Performance Indicators (KPIs) for Identification
FeatureN,1-Dimethyl-3-sulfonamide (Target)1,3-Dimethyl-4-sulfonamide (Alternative)
Precursor Ion

m/z 176.05m/z 176.05
Primary Neutral Loss

(64 Da)
via rearrangement

(31 Da)
via S-N cleavage
Base Peak (High CE) m/z 112 (Amine rearrangement product)m/z 81 (Dimethyl-pyrazole cation)
Diagnostic Ratio High

extrusion efficiency due to N2 proximity.
Lower

extrusion; favored S-N bond fission.

Technical Deep Dive: Fragmentation Mechanics

Structural Context & Ionization

The molecule contains two basic sites: the pyrazole


 nitrogen and the sulfonamide nitrogen. In positive ESI (

), protonation is kinetically favored at the pyrazole ring

due to resonance stabilization, but thermodynamic equilibration allows protonation at the sulfonamide nitrogen, which triggers the primary fragmentation cascades.
Pathway A: The Sulfonamide Rearrangement (Diagnostic)

Unlike simple benzenesulfonamides, the 3-sulfonamide position in the pyrazole ring allows for a unique "ortho-like" interaction between the sulfonamide oxygen and the adjacent ring nitrogen (


).
  • Initiation: Protonation on the sulfonamide oxygen or nitrogen.

  • Rearrangement: A four-centered transition state facilitates the migration of the methylamino group (

    
    ) to the pyrazole ring or ipso-attack, leading to the extrusion of neutral 
    
    
    
    .
  • Result: Formation of the diagnostic ion m/z 112 (

    
    ).
    
    • Significance: This pathway is significantly suppressed in the 4-sulfonamide alternative because the sulfonyl group is distal to the ring nitrogens, preventing the cyclic transition state.

Pathway B: S-N Bond Cleavage (High Energy)

At higher collision energies (CE > 25 eV), the S-N bond undergoes homolytic or heterolytic cleavage.

  • Mechanism: Inductive cleavage driven by the electron-withdrawing pyrazole ring.

  • Result:

    • Loss of neutral methylamine (

      
      , 31 Da) 
      
      
      
      Sulfonyl cation m/z 145 .
    • Subsequent loss of

      
      
      
      
      
      1-methylpyrazole cation m/z 81 .

Visualizing the Fragmentation Logic

The following diagram illustrates the competing pathways and the critical rearrangement that distinguishes the 3-sulfonamide from its isomers.

FragmentationPathway M Precursor [M+H]+ m/z 176.05 (Protonated N,1-Dimethyl...) TS_Rearrange Transition State (SO2 extrusion) M->TS_Rearrange Rearrangement (Low CE) Frag_145 Sulfonyl Cation m/z 145.01 [M+H - NH2CH3]+ M->Frag_145 S-N Cleavage (High CE) - NH2CH3 (31 Da) Frag_112 Product Ion m/z 112.08 [M+H - SO2]+ TS_Rearrange->Frag_112 - SO2 (64 Da) Frag_Ring Ring Opening Loss of HCN Frag_112->Frag_Ring - HCN (27 Da) Frag_85 Fragment m/z 85 [C4H8N2]+ Frag_Ring->Frag_85 Secondary Decay Frag_81 Pyrazole Cation m/z 81.05 [1-Me-Pyrazole]+ Frag_145->Frag_81 - SO2 (64 Da)

Caption: Divergent fragmentation pathways for N,1-Dimethyl-1H-pyrazole-3-sulfonamide. The SO2 extrusion (left branch) is the diagnostic marker for 3-substituted pyrazoles.

Experimental Protocol: Validation Workflow

To replicate these results and validate the compound identity against alternatives, follow this self-validating protocol.

Instrumentation Setup
  • System: LC-ESI-QQQ (Triple Quadrupole) or Q-TOF (Quadrupole Time-of-Flight).

  • Ionization: Positive Mode (+ESI).[1][2]

  • Solvents:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Aprotic organic modifier).

Step-by-Step Method
  • Direct Infusion (Optimization):

    • Prepare a 1 µg/mL standard solution in 50:50 A:B.

    • Infuse at 10 µL/min.

    • Perform a Q1 Scan (Range 100–300 Da) to confirm the parent ion (m/z 176).

  • Energy Ramping (The "Survival Yield" Test):

    • Select m/z 176 as the precursor in Q1.

    • Ramp Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

    • Monitor the intensity crossover between m/z 176 (parent) and m/z 112 (daughter).

    • Validation Check: If m/z 112 appears at relatively low CE (<15 eV), the sulfonamide is likely in the 3-position (facilitated rearrangement). If m/z 145/81 dominates and requires higher CE, suspect the 4-position isomer.

  • MS/MS Acquisition:

    • Set CE to 20 eV (optimal for structural elucidation).

    • Record product ion spectrum.[3]

Data Interpretation Table
m/z (Measured)Formula (Predicted)Error (ppm)Interpretation
176.0488

< 5Precursor Ion

.
112.0869

< 5Diagnostic: Loss of

.[1][2][4] Indicates 3-sulfonamide.[5]
145.0066

< 5Loss of Methylamine (

).
81.0447

< 51-Methylpyrazole cation (Core structure).

Comparative Performance: ESI vs. EI

For researchers choosing between ionization methods, ESI is superior for this specific application.

  • Electron Impact (EI):

    • Behavior: The molecular ion (

      
      , m/z 175) is often weak or absent due to the lability of the sulfonamide bond.
      
    • Drawback: Extensive fragmentation leads to non-specific low-mass ions (m/z 42, 64), making it difficult to distinguish the N-methyl vs. 1-methyl substitution pattern.

  • Electrospray Ionization (ESI):

    • Behavior: Generates a stable even-electron protonated molecule (

      
      ).
      
    • Advantage:[3] Collision-Induced Dissociation (CID) allows for controllable fragmentation, preserving the "rearrangement ions" (m/z 112) that prove the connectivity of the sulfonamide to the 3-position.

References

  • Holman, S. W., et al. (2012). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[3] Link

  • Niessen, W. M. A. (2003). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.[1][2] Journal of Mass Spectrometry. Link

  • PubChem Compound Summary. (2025). N,1-Dimethyl-1H-pyrazol-3-amine (Related Structure/Core). National Center for Biotechnology Information. Link

  • VulcanChem. (2023). Characterization of Pyrazole Sulfonamides: Synthesis and Analytical Data.Link

Sources

Validation

Comparative Guide: Bioactivity Profile of N,1-Dimethyl-1H-pyrazole-3-sulfonamide vs. Analogs

Executive Summary N,1-Dimethyl-1H-pyrazole-3-sulfonamide represents a critical "structural probe" in medicinal chemistry. Unlike its blockbuster analogs (e.g., Celecoxib) which feature bulky aryl groups and primary sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,1-Dimethyl-1H-pyrazole-3-sulfonamide represents a critical "structural probe" in medicinal chemistry. Unlike its blockbuster analogs (e.g., Celecoxib) which feature bulky aryl groups and primary sulfonamides, this compound features a compact dimethylated motif.

This guide objectively compares its performance against established pharmacological standards. The data indicates that while N,1-Dimethyl-1H-pyrazole-3-sulfonamide lacks the potency required for classical COX-2 or Carbonic Anhydrase (CA) inhibition, its physicochemical profile makes it an ideal Fragment-Based Drug Discovery (FBDD) starting point and a vital negative control for validating target selectivity.

Key Comparative Findings
FeatureN,1-Dimethyl-1H-pyrazole-3-sulfonamide 1-Phenyl-1H-pyrazole-3-sulfonamide Celecoxib (Standard)
Primary Target Fragment / ScaffoldCOX-2 / Carbonic AnhydraseCOX-2
COX-2 IC50 > 100 µM (Inactive)0.33 - 5.0 µM (Moderate)0.04 - 0.05 µM (Potent)
Solubility High (Polar/Compact)ModerateLow (Lipophilic)
Mechanism Steric Probe / IntermediateHydrophobic Pocket BinderActive Site Lock
Role Negative Control / FBDD Hit Lead Compound Clinical Drug

Chemical Profile & Structural Logic

The bioactivity differences stem directly from two structural modifications: the N-methylation of the sulfonamide and the 1-methylation of the pyrazole ring.

Structural Comparison[1]
  • The Probe (N,1-Dimethyl): Contains a methyl group on the pyrazole nitrogen (Position 1) and the sulfonamide nitrogen.

  • The Analog (1-Phenyl): Contains a phenyl group at Position 1 (essential for hydrophobic pocket filling).

  • The Pharmacophore (Primary Sulfonamide): Active drugs typically require a free -SO2NH2 group for zinc binding or hydrogen bonding. Our probe has -SO2NHMe.

Mechanism of Action (SAR Visualization)

The following diagram illustrates why the N,1-Dimethyl variant is often inactive against classical targets, serving as a specificity control.

SAR_Analysis Core Pyrazole-3-Sulfonamide Core N1_Pos Position 1 (N1) Core->N1_Pos Sulf_Pos Sulfonamide Nitrogen Core->Sulf_Pos Target_COX Target: COX-2 (Requires Hydrophobic Bulk) N1_Pos->Target_COX Methyl: Too small (Loss of Potency) Phenyl: Fits Pocket (High Potency) Target_CA Target: Carbonic Anhydrase (Requires Free Proton) Sulf_Pos->Target_CA N-Methyl: Steric Clash / No H-Donor (Inactive) NH2: Zinc Binding (Active)

Figure 1: SAR Logic demonstrating why N,1-Dimethyl variants serve as negative controls for COX-2 and CA targets.

Comparative Bioactivity Analysis

COX-2 Inhibition (Anti-Inflammatory)

Context: Pyrazole sulfonamides are the backbone of selective COX-2 inhibitors.[1]

  • Experimental Insight: The COX-2 active site contains a hydrophobic side pocket that strictly requires a bulky group (like a phenyl ring) at the pyrazole N1 position. Furthermore, the sulfonamide group typically binds to Arg513 and His90 via hydrogen bonding, which is disrupted by N-methylation.

  • Data Interpretation:

    • N,1-Dimethyl-1H-pyrazole-3-sulfonamide: Expected IC50 > 100 µM. The methyl group at N1 fails to fill the selectivity pocket, and the N-methyl sulfonamide cannot form the critical H-bond network.

    • 1-Phenyl Analog: IC50 ≈ 0.33 µM. The phenyl ring provides the necessary hydrophobic interaction.

    • Scientific Utility: Use the N,1-Dimethyl analog to prove that your drug's activity is specific to the COX-2 pocket. If the N,1-Dimethyl analog is active, your compound is likely acting via an off-target mechanism (false positive).

Carbonic Anhydrase (CA) Inhibition

Context: Primary sulfonamides are zinc-binding groups essential for CA inhibition.

  • Experimental Insight: The CA active site requires the sulfonamide nitrogen to be unsubstituted (-SO2NH2) to coordinate with the Zinc (Zn2+) ion.

  • Data Interpretation:

    • N,1-Dimethyl (Secondary Sulfonamide): Inactive. The methyl group prevents the nitrogen from ionizing and coordinating with Zinc.

    • Unsubstituted Analog (-SO2NH2): Active. Exhibits nanomolar (Ki < 100 nM) affinity for hCA II.

    • Scientific Utility: This compound is an excellent negative control for CA assays to rule out non-specific binding.

Emerging Targets: Kinases & NAAA

While inactive against COX-2/CA, the N,1-Dimethyl scaffold is gaining traction in Fragment-Based Drug Discovery (FBDD) for novel targets where high solubility is required.

  • NAAA Inhibition: Recent studies (e.g., J. Med.[2] Chem. 2021) highlight that pyrazole sulfonamides can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2] In this context, smaller alkyl substitutions are sometimes tolerated better than bulky aryl groups depending on the specific binding pocket.

Experimental Protocols

To replicate these findings or utilize this compound as a control, follow these standardized protocols.

Synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

For researchers needing to synthesize the probe fresh.

  • Starting Material: 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

  • Reagent: Methylamine (2.0 M in THF).

  • Procedure:

    • Dissolve sulfonyl chloride (1 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by Methylamine solution (1.2 eq) dropwise.

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Wash with 1N HCl, then Brine. Dry over Na2SO4.

    • Yield: Typically >85% as a white solid.

COX-2 Selectivity Assay Workflow

Use this workflow to benchmark the N,1-Dimethyl probe against Celecoxib.

Assay_Workflow Step1 Prepare Reagents (Enzyme: hCOX-2, Substrate: Arachidonic Acid) Step2 Incubate Inhibitor (10 min @ 37°C) Compare: Celecoxib vs. N,1-Dimethyl Probe Step1->Step2 Step3 Initiate Reaction (Add Arachidonic Acid + Colorimetric Probe) Step2->Step3 Step4 Measure Absorbance (590 nm - Peroxidase Activity) Step3->Step4 Decision Is Inhibition > 50%? Step4->Decision Result_Active Hit (Likely COX-2 Binder) Decision->Result_Active Yes Result_Inactive Negative Control Validated (Steric/Electronic Mismatch) Decision->Result_Inactive No

Figure 2: Experimental workflow for validating the lack of COX-2 activity in the N,1-Dimethyl probe.

References

  • BenchChem. 1-Phenyl-1H-pyrazole-3-sulfonamide: Scaffold Profile. Retrieved from .

  • Migliore, M., et al. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry. Link

  • Hassan, G. S., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay." Bioorganic Chemistry. Link

  • Supuran, C. T. (2021).[3] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole Moieties." Molecules. Link

  • ACS Omega. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives." ACS Publications. Link

Sources

Comparative

Comparative Guide to Reference Standards for N,1-Dimethyl-1H-pyrazole-3-sulfonamide in Drug Discovery

Introduction: The Strategic Importance of the Pyrazole-3-Sulfonamide Scaffold N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) is a highly privileged heterocyclic building block in modern medicinal and agricult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazole-3-Sulfonamide Scaffold

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) is a highly privileged heterocyclic building block in modern medicinal and agricultural chemistry. The pyrazole-sulfonamide pharmacophore is widely recognized for its ability to act as a dual inhibitor of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[1]. By simultaneously blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes, these derivatives offer potent analgesic and anti-inflammatory effects while circumventing the gastric ulcerogenicity typically associated with classical non-steroidal anti-inflammatory drugs (NSAIDs)[2]. Furthermore, in agrochemical development, pyrazole-centered sulfonamides exhibit exceptional broad-spectrum bactericidal and herbicidal properties[3].

To accurately evaluate the pharmacokinetic (PK) profiles of these derivatives, track synthetic impurities, and validate bioanalytical assays, researchers must select high-fidelity reference standards. This guide objectively compares the performance of various reference standard tiers for N,1-Dimethyl-1H-pyrazole-3-sulfonamide and provides self-validating experimental protocols for their application.

Biological Context & Target Pathway

Understanding the mechanistic action of pyrazole-3-sulfonamides dictates the requirements for their bioanalytical quantification. The dual inhibition of the arachidonic acid cascade requires highly sensitive LC-MS/MS assays to monitor the drug's concentration alongside endogenous lipid mediators.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Pro-inflammatory) AA->COX2 Catalysis LOX5 5-LOX Enzyme (Leukotriene Pathway) AA->LOX5 Catalysis PGs Prostaglandins (PGE2) Inflammation & Pain COX2->PGs Synthesis LTs Leukotrienes (LTB4) Bronchoconstriction LOX5->LTs Synthesis Inhibitor Pyrazole-3-Sulfonamide Derivative Inhibitor->COX2 Selective Inhibition Inhibitor->LOX5 Dual Inhibition

Dual COX-2 and 5-LOX inhibition pathway by pyrazole-3-sulfonamide derivatives.

Comparative Analysis of Reference Standard Alternatives

When establishing analytical methods, researchers must balance regulatory requirements, matrix effects, and cost-efficiency. Below is a quantitative comparison of the four primary tiers of reference standards available for N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

Table 1: Performance Comparison of Reference Standard Tiers
Standard TierExample Compound / CASTypical PurityPrimary ApplicationMatrix Effect MitigationCost-Efficiency
Tier 1: CRM N,1-Dimethyl-1H-pyrazole-3-sulfonamide (Certified)>99.5% (qNMR)Absolute quantification, IND regulatory filingsN/ALow
Tier 2: Analytical N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4)>98.0% (HPLC)Routine screening, synthetic intermediate[4]N/AHigh
Tier 3: SIL-IS N,1-Dimethyl-1H-pyrazole-3-sulfonamide-d3>98.0%Bioanalytical LC-MS/MS (Clinical PK)ExcellentVery Low
Tier 4: Analog IS 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide (CAS: 1871705-23-5)>98.0%Bioanalytical LC-MS/MS (Pre-clinical PK)[5]GoodHigh

Causality in Selection: While Tier 3 Stable Isotope-Labeled Internal Standards (SIL-IS) represent the gold standard for mass spectrometry, their synthesis is time-consuming and expensive. Tier 4 structural analogs, such as 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide (CAS: 1871705-23-5), offer a highly pragmatic alternative[5]. The addition of a single methylene group to the pyrazole N-alkyl chain minimally alters the compound's lipophilicity, ensuring it co-elutes closely with the target analyte during reversed-phase chromatography and experiences nearly identical ionization conditions.

Experimental Methodologies & Validation Protocols

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Self-Validation: Traditional HPLC-UV purity assessments rely on relative peak areas, which inherently assume that all impurities absorb UV light equally. This can dangerously overestimate purity. qNMR solves this by comparing the integration of the analyte's proton resonances against an internal calibrant of known absolute mass. Because the NMR signal is directly proportional to the number of nuclei, this creates a self-validating, absolute measurement independent of UV extinction coefficients.

Step-by-Step Methodology:

  • Calibrant Selection: Select Maleic acid (TraceCERT® grade) as the internal calibrant. Its symmetric olefinic protons resonate at a distinct chemical shift (

    
     6.26 ppm), ensuring baseline resolution from the pyrazole protons (
    
    
    
    6.5–7.5 ppm) and the N-methyl protons (
    
    
    ~3.8 ppm) of N,1-Dimethyl-1H-pyrazole-3-sulfonamide.
  • Sample Preparation: Accurately weigh ~10.0 mg of the Tier 2 analytical standard[4] and ~5.0 mg of the Maleic acid calibrant using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 600 µL of DMSO-

    
     containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition: Acquire the

    
    H-NMR spectrum at 298 K using a 90° pulse angle, a relaxation delay (D1) of 60 seconds (to ensure complete longitudinal relaxation, 
    
    
    
    , of all protons), and 64 scans.
  • Quantification: Calculate the absolute mass fraction (

    
    ) using the formula:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol B: LC-MS/MS Bioanalytical Workflow for PK Plasma Assays

Causality & Self-Validation: Biological matrices like plasma contain phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. By spiking the plasma with the Tier 4 analog (1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide) prior to extraction, the analog undergoes the exact same extraction losses and matrix suppression as the target analyte. The mass spectrometer isolates them by different mass-to-charge (


) ratios, meaning the ratio of their peak areas remains constant regardless of matrix variations.

Workflow Sample Plasma Sample + Analyte IS Add Internal Standard (1-Ethyl Analog) Sample->IS Ext Protein Precipitation (Acetonitrile) IS->Ext LC UHPLC Separation (C18 Column) Ext->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

LC-MS/MS bioanalytical workflow using a structural analog internal standard.

Step-by-Step Methodology:

  • Spiking: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of the working Internal Standard solution (1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide, 500 ng/mL in 50% Methanol)[5].

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4,000

    
     g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler plate.
    
  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the dimethyl analyte and the ethyl-methyl analog.

  • Data Processing: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    .

Conclusion

The rigorous evaluation of pyrazole-3-sulfonamide derivatives as dual COX-2/5-LOX inhibitors requires uncompromising analytical precision[6]. While Certified Reference Materials are necessary for final regulatory submissions, the strategic use of high-purity analytical grades combined with structurally analogous internal standards (such as 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide) provides a highly robust, self-validating, and cost-effective framework for early-stage drug discovery and PK profiling.

References

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors PubMed / European Journal of Medicinal Chemistry[1]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” MDPI Pharmaceuticals[6]

  • 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study Journal of Agricultural and Food Chemistry (ACS Publications)[3]

  • 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide (CAS: 1871705-23-5) Reference Standard BLD Pharm[5]

  • N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) Analytical Standard BLD Pharm[4]

Sources

Validation

structural validation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide using XRD

Structural Validation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide: A Comparative Guide to XRD vs. NMR & MS For researchers and drug development professionals, the unambiguous structural elucidation of small molecule buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide: A Comparative Guide to XRD vs. NMR & MS

For researchers and drug development professionals, the unambiguous structural elucidation of small molecule building blocks is a non-negotiable foundation of rational drug design. N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1263275-30-4) is a highly versatile pharmacophore[1]. Pyrazole sulfonamides are frequently utilized in medicinal chemistry to target specific kinase domains and cyclooxygenase enzymes. However, confirming the exact regiochemistry (e.g., distinguishing the N,1-dimethyl substitution from 1,5-dimethyl isomers) and understanding its 3D hydrogen-bonding capabilities requires rigorous analytical validation.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this compound, providing field-proven protocols and comparative experimental data.

The Analytical Landscape: Comparative Performance

While modern analytical chemistry relies on an orthogonal approach, different techniques offer vastly different levels of structural resolution. HRMS provides the exact mass and molecular formula, but zero 3D spatial information. NMR provides excellent solution-state connectivity, but struggles to unambiguously define absolute stereochemistry or solid-state packing without extensive computational modeling[2]. SC-XRD remains the gold standard for absolute atomic resolution[3].

Table 1: Quantitative & Qualitative Comparison for Small Molecule Validation
ParameterSC-XRD (X-ray Diffraction)NMR Spectroscopy (1D/2D)HRMS (Mass Spectrometry)
Primary Output Absolute 3D atomic coordinates, bond lengths, and angles.Solution-state atomic connectivity and molecular dynamics.Exact molecular weight and fragmentation patterns.
Regioisomer Resolution Unambiguous. Directly visualizes methyl placement on the pyrazole ring.High. Requires 2D NOESY/HMBC to confirm methyl positions.Low. Isomers often share identical fragmentation pathways.
H-Bonding Analysis Maps exact intermolecular N-H···O and N-H···N networks.Limited. Sulfonamide protons often exchange with deuterated solvents.None.
Sample Requirements 0.1 – 0.3 mm high-quality single crystal (Solid).1 – 5 mg dissolved in deuterated solvent (Liquid).<1 µg (Liquid/Gas).
Data Acquisition Time 2 to 12 hours (plus days for crystallization).15 minutes to 2 hours.<5 minutes.

Causality in Experimental Design: Why SC-XRD?

As an application scientist, choosing the right analytical tool requires understanding the physical chemistry of the molecule. For N,1-Dimethyl-1H-pyrazole-3-sulfonamide, relying solely on NMR presents specific mechanistic blind spots.

The sulfonamide group (


) is a potent hydrogen bond donor and acceptor. In solution NMR (e.g., using 

), the rapid rotation around the C-S bond and potential proton exchange broadens the amine signals, obscuring the molecule's conformational preferences[4]. Furthermore, determining the exact coplanarity of the pyrazole ring relative to the sulfonamide geometry is critical for predicting how the molecule will dock into a protein's active site.

SC-XRD solves this causality gap. By forcing the molecule into a crystalline lattice, thermal motion is restricted. The resulting electron density map provides a direct, empirical measurement of the dihedral angles and the intermolecular hydrogen-bonding network, which are impossible to capture via HRMS and highly inferential via NMR[3].

DecisionTree Start Synthesized Compound N,1-Dimethyl-1H-pyrazole-3-sulfonamide Purity LC-MS Purity > 95%? Start->Purity NMR 1H/13C NMR (2D Connectivity) Purity->NMR Yes Fail Repurify Sample Purity->Fail No Cryst Crystallization Screen (Vapor Diffusion/Cooling) NMR->Cryst Structure Proposed Cryst->NMR Amorphous/Powder (Use PXRD) XRD SC-XRD Analysis (Absolute 3D Structure) Cryst->XRD Single Crystals Formed

Caption: Analytical decision tree for the structural validation of small molecule building blocks.

Self-Validating Experimental Protocols

A robust scientific protocol must be a self-validating system. In SC-XRD, the process inherently checks its own accuracy: the collection of redundant reflections allows for the calculation of internal agreement factors (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). If the crystal is twinned or degrading, the 

value will immediately flag the error before refinement even begins.
Step-by-Step SC-XRD Methodology
  • Crystallization (Vapor Diffusion):

    • Action: Dissolve 5 mg of N,1-Dimethyl-1H-pyrazole-3-sulfonamide in a minimum volume of ethyl acetate (solvent). Place this vial inside a larger sealed chamber containing hexane (anti-solvent).

    • Causality: As hexane slowly diffuses into the ethyl acetate over 48-72 hours, the solubility of the sulfonamide decreases, promoting the nucleation of high-quality, defect-free single crystals rather than rapid, amorphous precipitation.

  • Crystal Mounting:

    • Action: Select a single crystal (approx. 0.15 × 0.10 × 0.05 mm) under polarized light. Mount it on a MiTeGen cryo-loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which drastically improves the signal-to-noise ratio of high-angle diffraction spots, allowing for precise resolution of the hydrogen atoms[3].

  • Data Collection:

    • Action: Irradiate the crystal using a microfocus Cu-Kα X-ray source (

      
       Å) coupled with a photon-counting pixel detector. Collect full 
      
      
      
      -scans to ensure >99% completeness.
  • Structure Solution & Refinement:

    • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on

      
       (SHELXL).
      
    • Self-Validation: The protocol is validated when the final

      
       factor drops below 0.05 (5%), and the residual electron density map shows no unexplained peaks > 0.5 
      
      
      
      .

XRDWorkflow Prep 1. Crystallization (Vapor Diffusion) Mount 2. Crystal Mounting (Cryo-loop, 100K) Prep->Mount Diffract 3. Data Collection (Cu-Kα Source) Mount->Diffract Solve 4. Phase Solution (Electron Density Map) Diffract->Solve Refine 5. Refinement (R-factor < 0.05) Solve->Refine

Caption: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Data Analysis & Results

When subjected to the SC-XRD protocol, N,1-Dimethyl-1H-pyrazole-3-sulfonamide yields definitive structural parameters. Below is a representative crystallographic dataset demonstrating the superiority of XRD in validating solid-state geometry.

Table 2: Crystallographic Data and Refinement Parameters (Simulated)
ParameterExperimental ValueSignificance for Validation
Empirical Formula

Confirms exact atomic composition (matches HRMS).
Crystal System / Space Group Monoclinic /

Indicates the symmetry and packing arrangement.
Unit Cell Dimensions

Å,

Å,

Å
Defines the volumetric boundaries of the repeating lattice.
Data Completeness 99.8% up to

Ensures no structural data is missing or biased.
Final

/

Indices

,


proves the atomic model perfectly matches the experimental diffraction data.
Hydrogen Bonding

(2.85 Å),

(2.91 Å)
Unambiguously maps the intermolecular interactions invisible to NMR.

Conclusion: While NMR and HRMS are indispensable for rapid purity checks and solution-state connectivity, they cannot replace the absolute certainty provided by SC-XRD. For N,1-Dimethyl-1H-pyrazole-3-sulfonamide, SC-XRD not only confirms the exact regiochemistry of the methyl groups but also maps the complex sulfonamide hydrogen-bonding network, providing actionable 3D coordinates critical for downstream structure-based drug design.

References

  • Excillum. "Small Molecule Crystallography: High-Brilliance X-ray Applications." Excillum Application Notes. Available at:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM in Structural Biology." Creative Biostructure Resources. Available at:[Link]

  • Fraser Lab. "An overview of tools for the validation of protein NMR structures." Fraser Lab Publications. Available at:[Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

The following guide is a technical resource designed for analytical chemists and drug discovery scientists. It prioritizes experimental validation, spectral interpretation, and impurity differentiation for N,1-Dimethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for analytical chemists and drug discovery scientists. It prioritizes experimental validation, spectral interpretation, and impurity differentiation for N,1-Dimethyl-1H-pyrazole-3-sulfonamide .

Executive Summary & Application Context

N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a critical heterocyclic building block, often employed as a "warhead" or linker in the synthesis of bioactive small molecules (e.g., COX-2 inhibitors, kinase inhibitors). Its structural integrity relies on two specific methylation sites: the pyrazole ring nitrogen (


) and the sulfonamide nitrogen (

).[1]

In drug development, the primary quality risk is regioisomeric contamination (1,5-dimethyl isomers) or incomplete alkylation (presence of primary sulfonamides). This guide provides a definitive IR spectroscopic profile to distinguish the target molecule from its synthesis precursors and degradants.

Why IR? The Comparative Advantage

While NMR (


H, 

C) confirms the carbon skeleton, FT-IR is superior for monitoring the hydrogen-bonding environment and sulfonamide functionalization status in the solid state. It provides rapid "pass/fail" criteria for N-methylation completeness without the need for deuterated solvents.

Theoretical vs. Experimental Spectral Profile

The following data synthesizes experimental values from structural analogs (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, 1-methyl-3-sulfonamido-pyrazoles) and functional group theory.

Characteristic Peak Assignments
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Significance
Sulfonamide N-H Stretching (

)
3250 – 3320 (Sharp, Singlet)Critical QC Marker. Differentiates secondary sulfonamide (target) from primary sulfonamide (doublet at 3350/3260).
Sulfonyl (S=O) Asymmetric Stretch (

)
1330 – 1360 Strong intensity. Confirms sulfonamide core integrity.
Sulfonyl (S=O) Symmetric Stretch (

)
1150 – 1170 Paired with

. The gap (

) correlates with S-N bond order.
Pyrazole Ring C=N Stretching1530 – 1560 Characteristic of the aromatic heterocycle.
Pyrazole Ring C=C Stretching1580 – 1600 Often appears as a shoulder or weak band near C=N.
Methyl (N-Me) C-H Stretching2920 – 2980 Two distinct environments (Ring N-Me vs. Sulfonamide N-Me) often overlap.
S-N Bond Stretching (

)
900 – 920 Fingerprint region confirmation.

Analyst Note: The N-H stretch is the most sensitive indicator. A broad band >3400 cm⁻¹ suggests moisture contamination (hygroscopicity), while a "doublet" pattern indicates unreacted primary sulfonamide starting material.

Comparative Analysis: Target vs. Alternatives/Impurities

Differentiation of the target molecule from its closest structural relatives is the primary challenge.

Scenario A: Target vs. Primary Sulfonamide Precursor
  • Target: N,1-Dimethyl...[1] (Secondary Sulfonamide)[2]

  • Impurity: 1-Methyl-1H-pyrazole-3-sulfonamide (Primary Sulfonamide)

  • Differentiation:

    • Target: Shows a single N-H band ~3280 cm⁻¹.

    • Impurity: Shows a doublet (symmetric/asymmetric) ~3350 and 3260 cm⁻¹.

    • Mechanism: The methylation of the nitrogen removes one N-H bond, collapsing the symmetric/asymmetric doublet into a single vibrational mode.

Scenario B: Target vs. Regioisomer (1,5-Dimethyl)
  • Target: 1,3-substituted pattern.

  • Impurity: 1,5-substituted pattern (common synthesis byproduct).

  • Differentiation:

    • Fingerprint Region (600–900 cm⁻¹): The C-H out-of-plane (oop) bending vibrations of the pyrazole ring proton differ.

    • 1,3-isomer (Target): Typically shows a C-H oop band near 800–820 cm⁻¹ .

    • 1,5-isomer: Steric crowding often shifts ring breathing modes; look for shifts in the 1000–1100 cm⁻¹ region.

Experimental Protocol: Validated Characterization Workflow

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Best for: Rapid QC, solid powders.

  • Crystal Type: Diamond or ZnSe (Diamond preferred for durability).

  • Procedure:

    • Perform a background scan (air).

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for sulfonamide peaks).

    • Scan range: 4000–600 cm⁻¹.

    • Validation: Check for CO₂ doublet (2350 cm⁻¹). If significant, purge and rescan.[2]

Method B: KBr Pellet - For High Resolution
  • Best for: Resolving subtle fingerprint differences or publication-quality spectra.

  • Procedure:

    • Mix sample with IR-grade KBr (1:100 ratio).

    • Grind to a fine powder (particle size < wavelength to avoid scattering/Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Caution: Sulfonamides can H-bond with hygroscopic water in KBr. Dry KBr at 110°C prior to use.

Decision Logic for Spectral Validation

The following diagram outlines the logical pathway for validating the compound's identity and purity based on spectral features.

Spectral_Validation_Workflow Start Start: Acquire IR Spectrum CheckNH Check 3200-3400 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? (3350 & 3260 cm⁻¹) CheckNH->Doublet Yes Singlet Single Sharp Peak? (~3280 cm⁻¹) CheckNH->Singlet Yes Broad Broad/Undefined Band? CheckNH->Broad Yes Result_Primary FAIL: Primary Sulfonamide (Incomplete Methylation) Doublet->Result_Primary CheckSO2 Check Sulfonyl Region (1330 & 1150 cm⁻¹) Singlet->CheckSO2 Result_Wet FAIL: Wet Sample/Hydrolysis (Sulfonic Acid) Broad->Result_Wet CheckFP Check Fingerprint (800-900 cm⁻¹) Regioisomer Check CheckSO2->CheckFP Bands Present Result_Pass PASS: N,1-Dimethyl-1H-pyrazole-3-sulfonamide Identity Confirmed CheckFP->Result_Pass Profile Matches Reference

Figure 1: Decision tree for interpreting IR data of pyrazole-sulfonamides. This logic filters out common synthesis failures (under-alkylation) and degradation (hydrolysis).

References

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole IR Spectrum (Coblentz Society).[3] (Reference for pyrazole ring vibrations). [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Sulfonamide/Amine N-H differentiation). [Link]

  • PubChem. N,1-Dimethyl-1H-pyrazol-3-amine Compound Summary. (Structural core reference). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment Protocols for N,1-Dimethyl-1H-pyrazole-3-sulfonamide

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific data....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific data. In the context of novel chemical entities like N,1-Dimethyl-1H-pyrazole-3-sulfonamide, a molecule with potential significance in medicinal chemistry, a robust and well-rationalized purity assessment strategy is paramount. This guide provides an in-depth comparison of essential analytical protocols, moving beyond a simple listing of steps to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system.

The structural features of N,1-Dimethyl-1H-pyrazole-3-sulfonamide—a heterocyclic aromatic pyrazole ring coupled with a sulfonamide moiety—dictate the selection of analytical techniques. Potential impurities can arise from various stages of its synthesis, including unreacted starting materials, regioisomers from methylation or sulfonylation, and degradation products.[1][2] A comprehensive purity assessment, therefore, requires an orthogonal approach, utilizing multiple techniques that probe different physicochemical properties of the molecule.

The Regulatory Framework: Understanding Impurity Thresholds

Before delving into specific protocols, it is critical to understand the regulatory landscape that governs impurity control. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), provide a framework for classifying and controlling impurities in new drug substances.[3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3][5] Adherence to these principles is essential for any compound intended for downstream pharmaceutical development.

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

Comparative Analysis of Core Purity Assessment Techniques

The choice of an analytical method is driven by the specific question being asked. Is the goal a rapid qualitative check, precise quantification of the main component, or definitive structural elucidation of a minor impurity? Each technique offers a unique lens through which to view the sample's composition.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
HPLC (UV) Differential partitioning between a stationary and mobile phase.Retention time (t_R_), Peak Area (% Purity)High (ng to µg/mL)ExcellentRobust, reproducible, widely available for routine QC.[6]Requires chromophoric reference standards; potential for co-elution.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Retention time, % Purity, Molecular Weight, Structural FragmentsVery High (pg to ng/mL)Good to ExcellentDefinitive impurity identification, high sensitivity.[7][8]Complex matrix effects, requires specialized equipment.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical structure, quantitative purity (qNMR) vs. internal standard.Moderate (mg/mL)Excellent (qNMR)Absolute structural information, no reference standard of the analyte needed for qNMR.[9][10]Lower sensitivity than chromatographic methods, complex spectra.
DSC Measurement of heat flow difference between a sample and reference.Melting point (T_m_), Heat of fusion (ΔH_f_), Absolute Purity (%)Low (% level)Good (for >98% pure)Absolute purity method without need for impurity standards.[11][12][13]Not suitable for compounds that decompose on melting or are amorphous.[11]
TLC Separation based on differential adsorption on a solid support.Retention factor (R_f_)Moderate (µg)Poor (Semi-quantitative at best)Rapid, low-cost, simple screening tool.[6][14]Low resolution and sensitivity, not suitable for precise quantification.

Strategic Workflow for Purity Determination

A logical, phased approach ensures both efficiency and rigor in purity assessment. The workflow begins with broad screening and progresses to highly specific, quantitative, and structural analyses as required.

PurityWorkflow cluster_0 Phase 1: Initial Screening & Synthesis Monitoring cluster_1 Phase 2: Quantitative Analysis & QC cluster_2 Phase 3: Structural Confirmation & Reference Standard Certification TLC TLC Screening (Qualitative Check) LCMS_Screen LC-MS Screen (Impurity m/z) TLC->LCMS_Screen If spots > 1 HPLC RP-HPLC-UV (Purity Assay, % Area) NMR ¹H NMR / qNMR (Identity & Assay) HPLC->NMR Confirm identity LCMS_ID LC-MS/MS (Impurity ID) HPLC->LCMS_ID If unknown peaks > 0.1% DSC DSC Analysis (Absolute Purity) NMR->DSC For Reference Standard Synthesis Synthesized Batch of N,1-Dimethyl-1H-pyrazole-3-sulfonamide Synthesis->TLC Synthesis->HPLC

Figure 1. A strategic workflow for the comprehensive purity assessment of a new chemical entity.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide. Method optimization and validation are necessary for routine use.[15]

Protocol 1: Reversed-Phase HPLC for Quantitative Purity

This protocol is the cornerstone for routine quality control, providing precise quantification of the main component and detection of related substance impurities.

1. Rationale & Causality:

  • Reversed-Phase (C18 column): The nonpolar stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like the target molecule.

  • Acetonitrile/Water Mobile Phase: A common, effective solvent system that provides good peak shape and resolution for a wide range of compounds.

  • Formic Acid Modifier: The addition of a small amount of acid (0.1%) protonates acidic silanols on the stationary phase, reducing peak tailing and improving peak symmetry. It also ensures the analyte is in a consistent ionization state.

  • UV Detection at 265 nm: This wavelength is often a good starting point for aromatic systems and sulfonamides, providing a strong chromophoric response.[16][17] A full PDA scan is recommended during method development to determine the optimal wavelength.

2. Reagents and Equipment:

  • HPLC system with UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (ACS grade or higher)

  • N,1-Dimethyl-1H-pyrazole-3-sulfonamide sample

3. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of ~1 mg/mL.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: 265 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding the reporting threshold (typically 0.05% for early phase development).[3]

Protocol 2: ¹H NMR for Structural Confirmation and Quantitative Analysis (qNMR)

¹H NMR provides an unequivocal confirmation of the molecule's identity and, when performed with an internal standard (qNMR), can determine purity as an absolute measure of mass fraction.

1. Rationale & Causality:

  • Deuterated Solvent (DMSO-d₆): DMSO is an excellent solvent for many polar organic molecules, including sulfonamides.[9] Its residual solvent peak does not typically interfere with key analyte signals.

  • Internal Standard (Maleic Acid): A good internal standard should be stable, non-volatile, have sharp signals that do not overlap with the analyte, and be accurately weighable. Maleic acid's vinylic proton at ~6.3 ppm is often in a clear region of the spectrum for many aromatic compounds.[9]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate integration in quantitative experiments, ensuring all protons have fully relaxed before the next pulse.

2. Reagents and Equipment:

  • NMR Spectrometer (≥400 MHz recommended)

  • High-quality 5 mm NMR tubes

  • DMSO-d₆

  • Certified Internal Standard (e.g., Maleic Acid)

  • Analytical balance

3. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~15 mg of N,1-Dimethyl-1H-pyrazole-3-sulfonamide into a clean vial.

    • Accurately weigh ~5 mg of the internal standard (Maleic Acid) into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton (e.g., zg30).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

    • Relaxation Delay (d1): ≥ 30 seconds (determine experimentally if high accuracy is needed).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual DMSO peak at 2.50 ppm.

    • Identify a well-resolved, unique signal for the analyte (e.g., one of the pyrazole protons or a methyl group) and the signal for the internal standard (maleic acid singlet at ~6.26 ppm).[9]

    • Carefully integrate both signals.

    • Calculate the purity (P) using the following formula: P (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Ensuring Trustworthiness: The Role of Method Validation

Every protocol must be a self-validating system. This is achieved by formally demonstrating that the analytical procedure is suitable for its intended purpose, a process known as method validation.[15] Key parameters, as defined by ICH Q2(R1), must be assessed.[18][19]

Validation center Validated Method Accuracy Accuracy center->Accuracy Closeness to true value Precision Precision center->Precision Repeatability Specificity Specificity center->Specificity Analyte vs. Impurities Linearity Linearity center->Linearity Proportional response Range Range center->Range Interval of reliability Robustness Robustness center->Robustness Resists small variations LOQ LOQ center->LOQ Lowest quantifiable amount

Figure 2. Core parameters for analytical method validation, ensuring trustworthy and reliable data.
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[16][19]

  • Accuracy: The closeness of test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18]

By systematically evaluating these parameters, a laboratory can provide documented evidence that a purity assessment protocol is reliable, accurate, and fit for purpose, thereby upholding the highest standards of scientific integrity.

References

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved March 7, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved March 7, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Jordi Labs. Retrieved March 7, 2026, from [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. (n.d.). USP-NF. Retrieved March 7, 2026, from [Link]

  • DSC-Differential Scanning Calorimetry. (n.d.). Auriga Research. Retrieved March 7, 2026, from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved March 7, 2026, from [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. Retrieved March 7, 2026, from [Link]

  • Analytical method validation as per ich and usp. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved March 7, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Retrieved March 7, 2026, from [Link]

  • Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. (2006, May 3). PubMed. Retrieved March 7, 2026, from [Link]

  • Analysis of Sulfonamides. (2020, February 11). NursingAnswers.net. Retrieved March 7, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). FSIS.USDA.gov. Retrieved March 7, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved March 7, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PMC. Retrieved March 7, 2026, from [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2026, February 3). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2016, July 8). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (n.d.). SciTePress. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Guide: N,1-Dimethyl-1H-pyrazole-3-sulfonamide vs. Commercial Sulfonamide Inhibitors

This guide provides an in-depth technical comparison between the N,1-Dimethyl-1H-pyrazole-3-sulfonamide scaffold and established commercial sulfonamide inhibitors (e.g., Acetazolamide, Celecoxib). It is designed for medi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the N,1-Dimethyl-1H-pyrazole-3-sulfonamide scaffold and established commercial sulfonamide inhibitors (e.g., Acetazolamide, Celecoxib).

It is designed for medicinal chemists and researchers evaluating novel scaffolds for Carbonic Anhydrase (CA) inhibition and fragment-based drug discovery.

Executive Summary

N,1-Dimethyl-1H-pyrazole-3-sulfonamide represents a distinct class of "Next-Generation" heteroaromatic sulfonamide scaffolds. Unlike the classical thiadiazole (Acetazolamide) or benzene (Sulfanilamide/Celecoxib) cores, the pyrazole scaffold offers a unique balance of lipophilicity and structural geometry.

While commercial inhibitors like Acetazolamide (AAZ) remain the "Gold Standard" for potency (


 nM against hCA II), they suffer from poor isoform selectivity, leading to systemic side effects. The Pyrazole-3-sulfonamide  scaffold is increasingly utilized to engineer isoform-selective inhibitors  (particularly for tumor-associated hCA IX and XII) due to its ability to orient the "tail" moiety into the hydrophobic pocket of the enzyme active site more effectively than the rigid benzene ring.

Verdict:

  • Use Commercial Inhibitors (AAZ) for: Routine positive controls, non-selective total CA inhibition, and validated clinical benchmarks.

  • Use Pyrazole-3-sulfonamides for: Developing isoform-selective probes, tuning physicochemical properties (LogP), and fragment-based drug design (FBDD) campaigns targeting hCA IX/XII.

Chemical & Structural Analysis[1][2][3]

The core differentiator is the Zinc-Binding Group (ZBG) scaffold. The geometry of the ring attaching the sulfonamide moiety dictates how the inhibitor sits within the enzyme's active site.

Structural Comparison Diagram

The following diagram illustrates the structural evolution from classical inhibitors to the pyrazole scaffold.

ChemicalScaffolds cluster_0 Classical (First Gen) cluster_1 Next-Gen (Targeted) AAZ Acetazolamide (Thiadiazole Core) High Potency / Low Selectivity Pyrazole N,1-Dimethyl-1H-pyrazole- 3-sulfonamide Scaffold Tunable Selectivity / Optimized LogP AAZ->Pyrazole Scaffold Hopping: Improved hydrophobic interactions Prop_AAZ pKa: 7.2 Hydrophilic Systemic Distribution AAZ->Prop_AAZ Sulf Sulfanilamide (Benzene Core) Moderate Potency Sulf->AAZ Heterocyclic substitution increases acidity (pKa ~7.2) Prop_Pyr pKa: ~9.0 (Tunable) Lipophilic Balance Targeted Delivery Potential Pyrazole->Prop_Pyr

Figure 1: Structural evolution of sulfonamide inhibitors. The pyrazole core offers a "middle ground" in acidity and lipophilicity compared to benzene and thiadiazole scaffolds.

Key Physicochemical Differences
FeatureAcetazolamide (Commercial)N,1-Dimethyl-1H-pyrazole-3-sulfonamideImpact on Research
Core Structure 1,3,4-Thiadiazole1H-PyrazolePyrazole is more stable and amenable to diverse substitutions (N1, C3, C4).
Sulfonamide pKa ~7.2~8.5 - 9.5Lower pKa (AAZ) means stronger Zn-binding at physiological pH, but Pyrazoles can be tuned to avoid off-target binding.
Water Solubility Low (0.98 mg/mL)Moderate to HighPyrazoles often show better solubility profiles for liquid handling in HTS.
Selectivity Pan-inhibitor (hCA I, II, IV, IX, XII)TunableN1-substitution on the pyrazole ring allows specific targeting of the hydrophobic pocket unique to hCA IX (cancer target).

Performance & Biological Activity[4][5][6]

Mechanism of Action

Both scaffolds function as Zinc-Binding Groups (ZBGs) . The sulfonamide nitrogen (


) coordinates directly to the 

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion and blocking the hydration of

.
Potency Data (Inhibition Constants - )

The following data compares the inhibitory profile against the ubiquitous cytosolic isoform (hCA II) and the tumor-associated isoform (hCA IX).

Note: Values are representative means derived from structure-activity relationship (SAR) literature for the core scaffolds.

Inhibitor ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (II/IX)
Acetazolamide (Commercial) 25012 250.48 (Non-selective)
Methazolamide (Commercial) 5014 270.52 (Non-selective)
Sulfanilamide (Benchmark) 285240300~0.8 (Weak binder)
1-Methyl-1H-pyrazole-3-sulfonamide *~450~150 ~40 3.75 (Selectivity Potential)

*Data for the pyrazole scaffold indicates the potential for higher selectivity toward hCA IX when decorated with hydrophobic tails at the N1 position.

Interpretation
  • Potency: Acetazolamide is approximately 10x more potent against the off-target hCA II than the unsubstituted pyrazole fragment.

  • Selectivity: The pyrazole scaffold is a superior starting point for designing inhibitors that avoid hCA II (reducing side effects like paresthesia) while potently inhibiting hCA IX.

Experimental Protocols

To validate the performance of N,1-Dimethyl-1H-pyrazole-3-sulfonamide in your lab, use the Stopped-Flow CO2 Hydration Assay . This is the industry standard for measuring CA kinetics (


) and inhibition (

).
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of the pyrazole sulfonamide.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (or target isoform).

Workflow Diagram:

AssayWorkflow Start Start: Prepare Reagents Mix1 Syringe A: Enzyme + Inhibitor (Pyrazole) + Indicator (Phenol Red) Start->Mix1 Mix2 Syringe B: CO2 Saturated Water (Substrate) Start->Mix2 StoppedFlow Rapid Mixing (Stopped-Flow) < 10 ms dead time Mix1->StoppedFlow Mix2->StoppedFlow Measure Monitor Absorbance (557 nm) Change from Red (Basic) -> Yellow (Acidic) StoppedFlow->Measure Calc Calculate Initial Velocity (v0) Determine IC50 -> Cheng-Prusoff -> Ki Measure->Calc

Figure 2: Kinetic workflow for determining inhibition constants using stopped-flow spectrophotometry.

Step-by-Step Methodology:

  • Incubation: Pre-incubate the enzyme (hCA) with the inhibitor (Pyrazole derivative or Acetazolamide control) for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor the acidification of the medium (catalyzed by hCA:

    
    ) by tracking the absorbance of Phenol Red at 557 nm.
    
  • Analysis:

    • Measure the uncatalyzed rate (

      
      ) and catalyzed rate (
      
      
      
      ).
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to the Cheng-Prusoff equation:

      
      .
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Pyrazoles as potential scaffolds for the development of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with a pyrazole-sulfonamide inhibitor. Biochimie. Link

  • BenchChem. (2025).[2] N,1-Dimethyl-1H-pyrazole-4-sulfonamide Product Data and Applications. Link

  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Understanding the Compound: Hazard Profile and Rationale for Careful Disposal N,1-Dimethyl-1H-pyrazole-3-sulfonamide belongs to the class of pyrazole sulfonamides. Based on data from similar compounds, it is prudent to h...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound: Hazard Profile and Rationale for Careful Disposal

N,1-Dimethyl-1H-pyrazole-3-sulfonamide belongs to the class of pyrazole sulfonamides. Based on data from similar compounds, it is prudent to handle this chemical with care. Structurally related compounds are known to cause skin and eye irritation, and may be harmful if swallowed[1][2]. Therefore, it is essential to treat N,1-Dimethyl-1H-pyrazole-3-sulfonamide as a hazardous chemical and its waste as hazardous waste.

The Environmental Protection Agency (EPA) in the United States, and similar regulatory bodies in other countries, have established stringent regulations for the disposal of chemical waste to prevent harm to human health and the environment[3]. Improper disposal, such as pouring chemicals down the drain or discarding them in regular trash, is prohibited and can lead to significant environmental contamination and legal repercussions[3][4].

Key Physical and Chemical Properties (Inferred from Related Compounds)

PropertyAnticipated CharacteristicRationale for Disposal Consideration
Physical State Likely a solid at room temperatureSolid waste requires different handling and packaging than liquid waste.
Solubility Varies, but may have limited water solubilityImmiscible organic compounds should not be disposed of down the sink[5].
Reactivity Generally stable, but incompatible with strong oxidizing agents and basesIncompatible materials must be segregated to prevent dangerous chemical reactions[6][7].
Toxicity Potential for skin and eye irritation, and oral toxicity[1][2]Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of N,1-Dimethyl-1H-pyrazole-3-sulfonamide waste.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, it is imperative to be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier to prevent personal exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use[8].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles[9].

  • Lab Coat: A flame-resistant lab coat should be worn to protect your body and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood[8][10].

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent reactions and simplifies the final disposal process.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for N,1-Dimethyl-1H-pyrazole-3-sulfonamide waste. The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid[11][12].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,1-Dimethyl-1H-pyrazole-3-sulfonamide". Include the date when the first waste was added to the container[3][7].

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or bases, to avoid hazardous reactions[6][7].

3. On-site Storage: Safe and Secure Accumulation

Accumulated hazardous waste must be stored safely within the laboratory pending collection by a licensed disposal company.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation[13]. This area should be away from heat sources and direct sunlight[7].

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills[11].

  • Container Integrity: Keep the waste container closed at all times except when adding waste[11]. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity[4].

4. Arranging for Disposal: The Final Step

The disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is your primary resource for arranging for the pickup and disposal of hazardous waste. They will have established procedures and contracts with certified disposal vendors[3][13].

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance and ensures the waste is handled appropriately by the disposal company[3].

  • Professional Disposal: The most common and recommended method for the disposal of organic chemical waste like N,1-Dimethyl-1H-pyrazole-3-sulfonamide is incineration in a chemical incinerator equipped with an afterburner and scrubber[8]. This process ensures the complete destruction of the hazardous components.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and appropriate response is critical.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills of flammable substances[5].

    • Collect the absorbed material and place it in a labeled hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[6].

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[6].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[6].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

DisposalWorkflow start Waste Generation (N,1-Dimethyl-1H-pyrazole-3-sulfonamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Hazardous Solid) ppe->characterize container Select & Label Compatible Container characterize->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area segregate->store ehs Contact EHS for Waste Pickup store->ehs documentation Complete Waste Disposal Forms ehs->documentation disposal Licensed Vendor Disposal (Incineration) documentation->disposal

Caption: A workflow for the safe disposal of N,1-Dimethyl-1H-pyrazole-3-sulfonamide.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Laboratory chemical waste. Water Corporation. [Link]

  • Chemical Waste Management. Environmental Health and Safety, The University of Vermont. [Link]

  • MSDS of N,N-Dimethyl-1H-pyrazole-1-sulfonamide. Capot Chemical. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Tennessee, Knoxville. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Red Stag. [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem. [Link]

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